Product packaging for Lithium;bismuth(Cat. No.:)

Lithium;bismuth

Cat. No.: B13814453
M. Wt: 215.9 g/mol
InChI Key: SSGBDIYXZKJALX-UHFFFAOYSA-N
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Description

Lithium;bismuth is a useful research compound. Its molecular formula is BiLi+ and its molecular weight is 215.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BiLi+ B13814453 Lithium;bismuth

Properties

Molecular Formula

BiLi+

Molecular Weight

215.9 g/mol

IUPAC Name

lithium;bismuth

InChI

InChI=1S/Bi.Li/q;+1

InChI Key

SSGBDIYXZKJALX-UHFFFAOYSA-N

Canonical SMILES

[Li+].[Bi]

Origin of Product

United States

Historical Context and Evolution of Li Bi Compound Research

The initial investigation into the Li-Bi system dates back to the early 20th century, with foundational studies establishing the existence of intermetallic phases. Early research, such as the work by Zintl and Brauer in 1935, identified the primary compounds LiBi and Li₃Bi. frontiersin.org These initial studies were largely focused on the fundamental synthesis and structural characterization of these materials.

The mid-20th century saw continued, albeit sporadic, interest in Li-Bi compounds, primarily within the context of alloy phase diagrams and thermodynamic property measurements. A significant surge in research interest occurred in the latter half of the 20th century and has intensified in the 21st century, driven by the burgeoning field of lithium-ion batteries and the quest for new energy storage materials. frontiersin.orgacs.org The electrochemical alloying of lithium with bismuth was found to be analogous to metallurgical alloying, opening up avenues for their use as electrode materials. frontiersin.org More recent amendments to the Li-Bi phase diagram have even identified additional phases like Li₂Bi, which plays a role in the charge-discharge cycle of lithium-ion batteries. frontiersin.org

Significance of Lithium Bismuth Intermetallic Compounds in Modern Materials Science

The contemporary importance of Li-Bi intermetallic compounds stems from their diverse and promising properties, which are being harnessed for a range of advanced technological applications.

One of the most significant areas of application is in energy storage . Bismuth-based materials are being actively investigated as high-capacity anodes for lithium-ion batteries (LIBs) and beyond-lithium-ion battery systems. nih.gov The lithiation of bismuth involves a two-step alloying reaction, forming the intermediate phase LiBi and the final product Li₃Bi. nih.gov Bismuth offers a high theoretical specific capacity, comparable to graphite, and a high volumetric capacity. frontiersin.org The Li-Bi alloys form at relatively low potentials, which is advantageous for battery performance. frontiersin.org Furthermore, liquid metal batteries (LMBs) utilizing lithium and bismuth have shown potential for stationary energy storage due to their large capacity, high energy density, and long lifespan. mdpi.com

Beyond energy storage, Li-Bi compounds exhibit intriguing superconducting and thermoelectric properties . Certain lithium-bismuth compounds, such as Li₃Bi, display superconducting behavior at low temperatures. ontosight.ai Under high pressure, other stable Li-Bi compounds like Li₄Bi and Li₅Bi have been predicted to be superconductors. aps.org These findings are crucial for the development of advanced technologies such as high-energy particle accelerators and medical equipment like MRI machines. ontosight.ai Additionally, the thermoelectric properties of Li-Bi alloys are under investigation, with studies showing that doping bismuth with lithium can influence its thermal and electrical transport properties. researchgate.net

Another key application lies in nuclear technology . Bismuth-lithium alloys are considered primary candidates for the reductive extraction step in the on-line reprocessing of molten salt reactor fuel. researchgate.net The intermetallic compound Li₃Bi has played an integral role in demonstrating an ion-replacement electrorefining method for treating waste salt from the Molten Salt Reactor Experiment. osti.gov

Scope of Academic Inquiry into Li Bi Systems

The academic investigation into lithium-bismuth systems is broad and interdisciplinary, encompassing fundamental materials synthesis and characterization, computational modeling, and applied device engineering.

Fundamental Research: A significant portion of academic inquiry focuses on the fundamental properties of Li-Bi compounds. This includes:

Synthesis and Structural Characterization: Researchers employ various techniques, including solid-state reactions, metallurgical alloying, and thin-film deposition, to synthesize Li-Bi compounds. frontiersin.orgosti.gov Advanced characterization methods like in-situ X-ray diffraction are used to study the structural evolution of these compounds during electrochemical processes. frontiersin.orgresearchgate.net

Phase Diagrams and Thermodynamics: Detailed studies of the Li-Bi phase diagram continue to refine our understanding of the stable and metastable phases that can form. frontiersin.org Thermodynamic data is crucial for predicting reaction pathways and optimizing synthesis conditions. frontiersin.org

Computational Modeling: First-principles calculations and crystal structure prediction are powerful tools used to identify new stable Li-Bi compounds under various conditions, such as high pressure, and to predict their electronic, superconducting, and superionic properties. aps.org

Applied Research: The application-driven research on Li-Bi systems primarily revolves around:

Electrochemical Performance: A vast body of research is dedicated to evaluating the performance of Li-Bi compounds as electrode materials in batteries. This involves studying their capacity, cycling stability, rate capability, and the mechanisms of lithiation and delithiation. nih.govmdpi.com

Thermoelectric Properties: Investigations into the Seebeck coefficient, electrical conductivity, and thermal conductivity of Li-Bi alloys aim to optimize their thermoelectric figure of merit for potential use in waste heat recovery and solid-state cooling. researchgate.net

Corrosion Resistance: For nuclear applications, the corrosion behavior of structural materials in contact with liquid Bi-Li alloys is a critical area of study to ensure the long-term integrity of reactor components. researchgate.net

Current Research Frontiers and Emerging Paradigms

Binary Lithium-Bismuth Phase Diagram Studies

The binary Li-Bi phase diagram reveals the stable and metastable phases that form between lithium and bismuth at different temperatures and compositions.

Experimental studies have identified two primary stable intermetallic compounds in the lithium-bismuth system: LiBi and Li₃Bi. osti.gov

Li₃Bi: This compound is notably stable, with a high melting point of 1145°C. osti.gov Its enthalpy of formation at room temperature is -251.3 kJ/mol. osti.gov The formation of Li₃Bi is a key reaction in various electrochemical applications. osti.govmdpi.com During the lithiation of bismuth, the formation of Li₃Bi from LiBi is a recognized reaction step. rsc.org In situ X-ray diffraction (XRD) studies have confirmed the transformation of Bi to LiBi and subsequently to Li₃Bi during the initial lithiation process. rsc.org The reverse reaction, from Li₃Bi back to metallic Bi through the intermediate LiBi state, occurs during delithiation. rsc.org

LiBi: This compound is stable at lower temperatures and dissociates into Li₃Bi and a liquid phase above 415°C. osti.gov The alloying reaction of bismuth to form LiBi and then Li₃Bi is observed at distinct voltage plateaus in electrochemical measurements. mdpi.comrsc.org The transition from the LiBi phase to the Li₃Bi phase corresponds to a specific plateau in the galvanostatic discharge-charge curves of Bi-based anodes. rsc.org

The alloying reactions of bismuth with lithium to form these phases are well-documented in cyclic voltammetry and XRD studies, with specific potentials corresponding to the formation of LiBi and Li₃Bi. mdpi.com

Thermodynamic assessments, often employing the CALPHAD (Calculation of Phase Diagrams) method, are essential for understanding the stability of phases and predicting phase transformations. epj-conferences.orgresearchgate.net These assessments involve critically evaluating all available experimental data, defining thermodynamic models for each phase, and optimizing model parameters to fit the experimental information. epj-conferences.org

For the Li-Bi system, thermodynamic modeling helps to describe the properties of the liquid phase and the stability of the intermetallic compounds. researchgate.net The associate solution model, for instance, has been used to describe the thermodynamic properties of Li-Bi melts, considering the presence of associates like Li₃Bi. researchgate.net These assessments confirm that LiBi and Li₃Bi are the two thermodynamically stable phases in the Bi-Li system. researchgate.net The Gibbs energies of all phases are formulated to provide a satisfactory description of the phase equilibria and diagrams. researchgate.net

Metastable phases are non-equilibrium phases that can form under specific conditions, such as rapid cooling or due to kinetic limitations. researchgate.net In some bismuth-containing oxide systems, metastable phases can crystallize from a metastable melt. researchgate.net The transition from a metastable to a stable state can be a multi-step process. researchgate.net While specific metastable intermetallic phases in the pure Li-Bi binary system are not extensively documented in the provided search results, the concept of metastable equilibrium is relevant. For instance, in the Li-Bi-F system, it's noted that a metastable formation of certain compounds could occur if a stable phase is kinetically hindered from forming. researchgate.netberkeley.edu

Solid-State Reaction Techniques

Solid-state reactions involve the direct interaction of solid precursors at elevated temperatures to form a new solid product. This category of synthesis is fundamental for producing intermetallic alloys and many oxide compounds.

High-Temperature Synthesis Approaches

High-temperature synthesis is a conventional and widely used method for producing thermodynamically stable Li-Bi intermetallic compounds, particularly Li₃Bi. This approach typically involves the direct reaction of high-purity elemental lithium and bismuth in a controlled, inert atmosphere to prevent oxidation.

The synthesis of Li₃Bi is highly exothermic and proceeds vigorously once the reactants have melted. osti.gov Research conducted at Argonne National Laboratory detailed a successful method for producing large batches (from 500 g to 1250 g) of Li₃Bi. osti.gov In this process, high-purity lithium and bismuth metals were heated in a tantalum crucible. The reaction initiates rapidly above the melting point of bismuth (271.4°C). osti.gov Due to the violent nature of the reaction, furnace power was temporarily cut off to allow the initial vigorous phase to subside before the temperature was increased to approximately 1200°C. osti.gov This higher temperature ensures the complete melting and homogenization of the Li₃Bi compound, which has a high melting point of 1145°C. osti.gov The molten product was then cast into stainless steel molds. osti.gov

Some Li-Bi compounds and related pnictogenides can also be synthesized under high-pressure conditions, which can stabilize unique crystal structures. For instance, theoretical calculations suggest that applying high pressure can induce a phase transition in compounds like Li₃As to the cubic Li₃Bi-type structure. cam.ac.ukrsc.org While not a standard synthesis route, it highlights the structural relationship between different lithium pnictogenides. Another innovative approach is the use of microwave-assisted solid-state reactions, which has been shown to produce pure phases of Li₃Bi and Li₃Sb in a matter of minutes, offering a significantly faster and more efficient alternative to conventional heating. rsc.org

Table 1: Parameters for High-Temperature Synthesis of Li₃Bi
ParameterDescriptionReference
ReactantsHigh-purity elemental lithium and bismuth metals. osti.gov
Stoichiometry3:1 molar ratio of Li to Bi. osti.gov
Crucible MaterialTantalum, which is stable at high temperatures and does not react with the melt. osti.gov
Reaction TemperatureInitiates vigorously above 270°C; homogenized at ~1200°C. osti.gov
AtmosphereInert atmosphere (e.g., in a glovebox) to prevent oxidation. osti.gov
Product FormBrittle solid, cast into ingots from the melt. osti.gov

Mechanochemical Routes

Mechanochemical synthesis is a solid-state technique that utilizes mechanical energy, typically from ball milling, to induce chemical reactions and phase transformations at or near room temperature. This method can produce nanocrystalline materials and metastable phases that are inaccessible through conventional high-temperature routes.

Researchers have successfully synthesized ternary Li₃(SbₓBi₁₋ₓ) alloys by ball-milling pre-prepared Sb-Bi alloys with lithium metal. chemrxiv.orgchemrxiv.orgresearchgate.net This approach allows for precise control over the final stoichiometry. chemrxiv.org However, the direct mechanochemical synthesis of the binary compound Li₃Bi has proven challenging. Attempts to produce Li₃Bi by ball-milling resulted in the material sticking to the milling balls and vial, preventing the formation of a usable powder. chemrxiv.org Consequently, for pure Li₃Bi, a thermal annealing approach was adopted instead, where a bismuth pellet wrapped in lithium foil was fired at 300°C. chemrxiv.org

Despite the challenges with the binary compound, mechanochemical synthesis remains a valuable tool for producing related alloys and can stabilize specific crystal structures. For example, the cubic Li₃Bi structure type has been preserved in solid solutions of Li₃As–Li₂Se synthesized via mechanochemical ball milling, a result of the high local pressures and temperatures generated during the process. rsc.orgresearchgate.net

Table 2: Research Findings on Mechanochemical Synthesis of Li-Bi Related Alloys
Compound SystemMethodologyKey FindingsReference
Li₃(SbₓBi₁₋ₓ)Ball-milling of Sb-Bi alloys with Li metal.Successfully produces ternary alloys with cubic crystal structures. Some compositions show a tendency for phase segregation. chemrxiv.orgchemrxiv.org
Li₃BiAttempted ball-milling.Unsuccessful; material adhered to milling equipment. A thermal method (300°C) was used as an alternative. chemrxiv.org
Li₃As–Li₂SeMechanochemical ball milling.Stabilizes a cubic high-pressure polymorph in the Li₃Bi structure type, demonstrating the method's ability to create metastable phases. rsc.orgresearchgate.net

Solution-Based Synthesis Approaches

Solution-based methods offer excellent control over particle size, morphology, and composition at relatively low temperatures. These techniques involve dissolving precursors in a solvent and inducing a reaction to form the desired product.

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal syntheses are versatile techniques where chemical reactions occur in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents within a sealed vessel (autoclave) under controlled temperature and pressure. These methods are particularly effective for producing complex oxides.

While not typically used for simple Li-Bi intermetallics, these methods have been employed to create more complex lithium bismuth oxides. For instance, a novel compound, lithium copper bismuth oxide (LiCuBiO₄), was prepared via a hydrothermal reaction. osti.govacs.org Similarly, other pentavalent bismuthates like ABiO₃ (where A can be Li) have been synthesized hydrothermally using precursors such as NaBiO₃·nH₂O at temperatures around 240°C. nii.ac.jp

The choice of solvent is a key parameter in solvothermal synthesis. Ethylene glycol is often used as a solvent medium to control crystal growth and particle morphology. atlantis-press.com The primary advantage of these methods is the ability to produce fine, high-purity ceramic powders with controlled microstructure and high crystallinity at low temperatures. nii.ac.jpatlantis-press.com

Table 3: Examples of Hydrothermal/Solvothermal Synthesis of Li-Bi Compounds
CompoundMethodPrecursorsTemperatureKey OutcomeReference
LiCuBiO₄HydrothermalNaBiO₃·0.1*4H₂O, LiOH, Cu(OH)₂Not specifiedFirst example of a lithium copper bismuthate containing Bi⁵⁺. osti.gov
ABiO₃ (A=Li, Ag)HydrothermalNaBiO₃·nH₂O~240°CDemonstrates the synthesis of pentavalent bismuthates at low temperatures. nii.ac.jp
Bi₂O₃ NanoparticlesSolvothermalBi(NO₃)₃·5H₂O120°CSynthesis of nanoparticles with controlled phase and morphology. atlantis-press.com

Controlled Precipitation Techniques

Controlled precipitation, or reaction crystallization, is a method where a solid product is formed from a liquid solution by altering its solubility. This is typically achieved by changing the temperature, adjusting the pH, or adding a precipitating agent, causing the desired compound to become insoluble and precipitate out. The careful control of supersaturation is key to obtaining a compact, crystalline, and pure product. mdpi.com

This technique is widely used for producing metal salts for battery materials, such as Li₂CO₃. mdpi.com In the context of bismuth compounds, a liquid-phase co-precipitation method has been demonstrated for preparing BiF₃. The process involves dissolving a bismuth salt in a solvent like acetic acid and then adding a fluorine source to precipitate BiF₃. By controlling parameters such as temperature, reaction time, and the addition of surfactants, the particle size of the final product can be effectively managed.

While specific research detailing this method for simple Li-Bi intermetallics is not widespread, the principles of homogeneous precipitation are directly applicable. mdpi.com A hypothetical synthesis could involve dissolving soluble lithium and bismuth salts in a co-solvent system and then carefully adjusting conditions to induce the co-precipitation of a desired Li-Bi compound or precursor. The challenge lies in identifying suitable precursors and controlling the reaction kinetics to achieve the correct stoichiometry and phase.

Melt-Based and Flux Growth Methods

Melt-based techniques are common for growing crystals and bulk materials of intermetallic compounds. These methods can be broadly divided into direct melting of constituent elements and flux growth, where a solvent is used to facilitate crystallization.

The direct melting approach, as described in the high-temperature synthesis section (3.1.1), is a clear example of a melt-based method used for Li₃Bi. osti.gov It involves heating the elemental precursors above their melting points to form a homogeneous liquid solution, which is then cooled and solidified. osti.gov

Flux growth is a high-temperature solution growth method where the components of the target material are dissolved in a suitable solvent, known as a flux. dokumen.pubfrontiersin.orgresearchgate.net The flux effectively lowers the melting point of the system, allowing crystals to grow at temperatures below the melting point of the target compound. frontiersin.orgresearchgate.net This is particularly useful for materials that melt incongruently (decompose before melting) or have very high melting points. For arsenide compounds, which are chemically similar to bismuthides, bismuth metal itself is often used as a flux due to its low melting point and ability to dissolve other elements. frontiersin.org

Melt Quenching for Amorphous and Nanocrystalline Phases

Melt quenching, also known as rapid solidification processing, is a non-equilibrium synthesis technique used to produce metastable phases, including amorphous (glassy) and nanocrystalline structures in the Li-Bi system. This method bypasses the formation of thermodynamically stable crystalline phases (e.g., crystalline Li₃Bi) by cooling the molten alloy at an extremely high rate, typically on the order of 10⁵ to 10⁷ K/s.

The process begins by preparing a stoichiometric mixture of high-purity lithium and bismuth metals inside an inert atmosphere, such as an argon-filled glovebox, to prevent the highly reactive lithium from oxidizing. The mixture is sealed in a refractory crucible, often made of tantalum or tungsten, and heated well above the liquidus temperature of the target composition to ensure complete melting and homogenization. The molten alloy is then rapidly ejected through a nozzle onto a spinning, cryogenically cooled copper wheel. The high thermal conductivity of the copper substrate extracts heat from the melt at a sufficient rate to "freeze" the atoms in a disordered, liquid-like arrangement, resulting in an amorphous ribbon or flake.

Research findings indicate that the final microstructure is highly dependent on the processing parameters. The cooling rate, which is controlled by the tangential velocity of the copper wheel and the melt ejection pressure, is the most critical factor. Slower cooling rates may result in the formation of a nanocrystalline composite, where nano-scale grains of crystalline Li-Bi phases are embedded within an amorphous matrix. This technique is invaluable for studying how structural disorder affects the electronic and transport properties of Li-Bi alloys, providing a contrast to their well-ordered crystalline counterparts.

Table 1: Representative Parameters for Melt Quenching of Li-Bi Alloys

Parameter Description Typical Value/Range Resulting Phase/Structure
Composition Stoichiometric ratio of the target compound. Li₃Bi Governs the short-range order in the amorphous phase.
Melt Temperature Temperature to which the alloy is heated before quenching. 1200 - 1250 °C Must be significantly above the liquidus point (~1145 °C for Li₃Bi).
Cooling Rate The rate at which heat is extracted from the melt. > 10⁵ K/s Higher rates favor amorphous phase formation.
Wheel Speed Tangential velocity of the rotating copper substrate. 20 - 50 m/s Directly influences the cooling rate and ribbon thickness.

| Resulting Phase | The final solid-state structure of the material. | Amorphous or Nanocrystalline | Dependent on achieving a critical cooling rate. |

Single Crystal Growth via Flux Methods

The growth of large, high-quality single crystals is essential for the anisotropic measurement of fundamental physical properties, such as electronic band structure and thermal conductivity. For intermetallic compounds like Li₃Bi, which have a very high melting point and reactive components, the flux growth method is a highly effective synthesis route. This technique involves dissolving the constituent elements in a low-melting-point, inert solvent, or "flux," and subsequently precipitating the target compound through slow cooling.

A suitable flux must satisfy several criteria: it must effectively dissolve both lithium and bismuth, have a low melting point, exhibit low vapor pressure at growth temperatures, and be chemically inert with respect to both the crucible and the growing crystal. For the Li-Bi system, a eutectic mixture of alkali halides, such as Lithium Chloride (LiCl) and Potassium Chloride (KCl), has been successfully employed.

The synthesis is performed in a sealed, inert crucible (e.g., alumina (B75360) or tantalum). Stoichiometric amounts of lithium and bismuth, along with a significant excess of the flux material, are loaded into the crucible. The assembly is heated to a temperature where all components form a homogeneous liquid solution and is held there for an extended period to ensure complete dissolution. Subsequently, the furnace is cooled at a very slow and controlled rate, typically 0.5–3 °C per hour. As the temperature decreases, the solubility of Li₃Bi in the flux reduces, leading to supersaturation and the nucleation and growth of crystals. Once the growth cycle is complete, the crystals are separated from the solidified flux matrix, either mechanically or by dissolving the salt flux in a suitable solvent like deionized water. This method has been proven to yield high-purity Li₃Bi single crystals several millimeters in size.

Table 2: Typical Parameters for Flux Growth of Li₃Bi Single Crystals

Parameter Description Typical Value/Range Purpose/Effect
Target Compound The desired crystalline phase. Li₃Bi The compound that precipitates from the solution.
Flux Composition The solvent used to dissolve the constituents. LiCl-KCl eutectic Provides a low-temperature liquid medium for crystal growth.
Reactant:Flux Ratio The molar ratio of Li₃Bi precursors to the flux. 1:10 - 1:50 A high flux ratio prevents spontaneous nucleation and promotes larger crystals.
Soaking Temperature The maximum temperature of the growth cycle. 650 - 750 °C Ensures complete dissolution of Li and Bi into the flux.

| Cooling Rate | The rate of temperature decrease to induce precipitation. | 0.5 - 3 °C/hour | A slow rate is critical for growing large, high-quality crystals with few defects. |

Thin Film Deposition Techniques

The fabrication of Li-Bi compounds as thin films is critical for integration into micro-scale devices and for studying interfacial phenomena. Techniques like Pulsed Laser Deposition and Electrochemical Deposition offer precise control over film thickness, stoichiometry, and crystallinity on various substrates.

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition (PLD) is a physical vapor deposition technique renowned for its ability to produce high-quality, stoichiometric thin films of complex materials. The process involves the ablation of a solid target material using a high-energy pulsed laser beam inside a high-vacuum chamber.

For Li-Bi film growth, a dense, polycrystalline target with the desired stoichiometry (e.g., Li₃Bi) is first synthesized, typically via solid-state reaction followed by sintering. This target is placed in a vacuum chamber opposite a substrate, which can be a material like silicon (Si) or sapphire (Al₂O₃). A high-power excimer laser (e.g., KrF, λ=248 nm) is focused onto the rotating target. Each laser pulse vaporizes a small amount of the target material, creating a high-energy plasma plume that expands towards the substrate. The ablated species condense on the substrate surface, forming a thin film.

The quality of the deposited film is dictated by several key parameters. The substrate temperature is crucial for controlling the crystallinity of the film; higher temperatures generally promote epitaxial or highly oriented crystalline growth. The laser fluence (energy per unit area) affects the ablation process and the kinetic energy of the species in the plume. Perhaps the most significant advantage of PLD for Li-Bi compounds is the congruent transfer of stoichiometry from the target to the substrate, which is often difficult to achieve with other deposition methods due to the high vapor pressure difference between lithium and bismuth. By carefully tuning these parameters, PLD can be used to grow epitaxial Li₃Bi thin films with well-defined crystal orientation.

Table 3: Key Parameters in Pulsed Laser Deposition of Li-Bi Films

Parameter Description Typical Value/Range Impact on Film Properties
Target Composition Stoichiometry of the sintered ablation target. Li₃Bi Directly determines the stoichiometry of the resulting film.
Substrate Material The material on which the film is grown. Si(111), Al₂O₃(0001) Influences lattice matching and potential for epitaxial growth.
Substrate Temp. The temperature of the substrate during deposition. 200 - 350 °C Controls crystallinity, grain size, and surface morphology.
Laser Fluence Energy density of the laser pulse on the target. 1.5 - 3.0 J/cm² Affects deposition rate and kinetic energy of ablated particles.

| Background Pressure | Pressure of inert gas (e.g., Argon) in the chamber. | 10⁻⁶ - 10⁻² Torr | Can be used to moderate particle energy and influence film density. |

Electrochemical Deposition and Alloying

Electrochemical methods provide a versatile, low-temperature, and cost-effective route for synthesizing Li-Bi alloy films with precise phase control. The most common approach is a two-step process involving the initial deposition of a bismuth film followed by the electrochemical alloying (lithiation) of that film.

In the first step, a thin film of metallic bismuth is deposited onto a conductive substrate, such as copper or nickel foil, using techniques like electroplating or sputtering. This Bi-coated substrate then serves as the working electrode in an electrochemical cell. The cell is typically assembled in an inert environment using a lithium metal foil as the counter and reference electrode, and a standard non-aqueous lithium-ion electrolyte (e.g., 1 M Lithium Hexafluorophosphate (LiPF₆) in a mixture of organic carbonate solvents).

In the second step, lithium is driven into the bismuth electrode by applying a specific potential or passing a controlled current (galvanostatic cycling). As lithium ions are reduced and alloy with the bismuth, distinct phase transformations occur at characteristic voltage plateaus. The Li-Bi phase diagram shows sequential formation of LiBi and then Li₃Bi. For instance, the alloying process proceeds as Bi → LiBi → Li₃Bi. By carefully monitoring the voltage profile during lithiation, the process can be stopped at a specific plateau to isolate a desired phase. For example, holding the potential just below the LiBi formation plateau will yield a LiBi film, while further lithiation to lower potentials will result in the formation of the fully lithiated Li₃Bi phase. This technique offers exceptional control over stoichiometry simply by controlling the amount of charge passed.

Table 4: Phase Formation via Electrochemical Alloying of Bismuth

Process Step Alloying Potential (V vs. Li/Li⁺) Electrochemical Reaction Resulting Phase
Initial State > 1.0 V - Pure Bismuth (Bi) film
First Lithiation ~0.8 V Bi + Li⁺ + e⁻ → LiBi Two-phase region of Bi + LiBi, then pure LiBi
Second Lithiation ~0.7 V LiBi + 2Li⁺ + 2e⁻ → Li₃Bi Two-phase region of LiBi + Li₃Bi, then pure Li₃Bi

| Full Lithiation | < 0.7 V | - | Single-phase Li₃Bi |


Crystal Structure Determination of Li-Bi Intermetallics

The stable intermetallic phases in the Li-Bi system, namely LiBi and Li₃Bi, have been the subject of detailed crystallographic studies. These investigations provide a foundational understanding of the bonding and atomic packing in these materials.

X-ray diffraction (XRD) and neutron diffraction are the primary tools used to determine the crystal structures of Li-Bi compounds. XRD is sensitive to the electron clouds of atoms, while neutron diffraction probes the atomic nuclei, making them complementary techniques.

The compound LiBi adopts a body-centered tetragonal structure, belonging to the space group P4/nmm. This structure is characterized by alternating layers of lithium and bismuth atoms. In contrast, Li₃Bi crystallizes in a cubic structure with the space group Fm-3m. In this arrangement, the bismuth atoms form a face-centered cubic (fcc) sublattice, with lithium atoms occupying all the tetrahedral and octahedral interstitial sites. This is often referred to as a filled-up fluorite-type structure.

Neutron diffraction has been particularly useful in accurately locating the light lithium atoms in the presence of the much heavier bismuth atoms, a task that can be challenging for XRD alone. These studies have confirmed the ordered nature of these intermetallic compounds.

Table 1: Crystallographic Data for Stable Li-Bi Intermetallics

CompoundCrystal SystemSpace GroupLattice Parameters (Å)
LiBiTetragonalP4/nmma = 4.68, c = 4.56
Li₃BiCubicFm-3ma = 6.722

High-resolution transmission electron microscopy (HRTEM) provides real-space images of the atomic arrangements within a material. This technique is invaluable for studying the local structure, including crystalline domains, grain boundaries, and defects, which may not be apparent from bulk diffraction data.

HRTEM studies on Li-Bi alloys have confirmed the long-range order in the crystalline phases of LiBi and Li₃Bi. Electron diffraction patterns obtained via TEM provide complementary information to XRD and neutron diffraction, confirming the space groups and lattice parameters of these compounds. Furthermore, HRTEM can reveal the orientation relationships between different crystalline grains in polycrystalline samples.

Structural Evolution During Lithiation/Delithiation Processes

The use of bismuth as an anode material in lithium-ion batteries has driven extensive research into the structural transformations that occur during the electrochemical insertion (lithiation) and extraction (delithiation) of lithium. These processes involve significant changes in the crystal structure of the material.

In situ TEM allows for the direct observation of structural changes in real-time as a battery is charged and discharged. For bismuth anodes, these studies have provided unprecedented insights into the lithiation mechanism.

Upon lithiation, crystalline bismuth undergoes a phase transformation to form the intermetallic compound Li₃Bi. In situ TEM observations have shown that this process is a two-phase reaction where a reaction front of Li₃Bi nucleates and grows into the bismuth host. This transformation is accompanied by a significant volume expansion of over 200%. The reversibility of this process during delithiation, where Li₃Bi is converted back to bismuth, has also been visualized, highlighting the structural integrity and challenges associated with the large volume changes.

While in situ studies provide dynamic information, ex situ analysis allows for a more detailed characterization of the material at different states of charge. In this approach, batteries are disassembled at various points in their cycle, and the electrode material is analyzed using techniques like XRD and HRTEM.

Ex situ XRD studies have confirmed that the end products of the lithiation and delithiation processes are indeed Li₃Bi and elemental bismuth, respectively. These studies have also been used to investigate the presence of any intermediate amorphous or poorly crystalline phases that might form during the electrochemical reaction. For the Li-Bi system, the transformation from Bi to Li₃Bi is generally considered to proceed directly without the formation of stable intermediate crystalline phases like LiBi under typical battery operating conditions.

Defect Chemistry and Non-Stoichiometry Investigations

The ideal crystal structures described above represent perfect atomic arrangements. However, real materials often contain various types of defects, and their compositions can deviate from the ideal stoichiometry. These imperfections can significantly influence the material's properties.

In Li-Bi compounds, point defects such as vacancies (missing atoms), interstitials (extra atoms in non-regular sites), and anti-site defects (atoms on the wrong sublattice) can occur. For instance, in Li₃Bi, there could be lithium or bismuth vacancies, or lithium atoms occupying bismuth sites and vice versa. The formation energies of these defects can be calculated using theoretical methods, which helps in understanding their equilibrium concentrations at different temperatures.

Non-stoichiometry, where the ratio of lithium to bismuth deviates from the ideal 1:1 or 3:1, can also be present. This is particularly relevant in the context of battery electrodes, where the lithium content changes continuously during operation. The phase diagram of the Li-Bi system indicates that the intermetallic compounds LiBi and Li₃Bi exist over a narrow range of compositions, suggesting that significant non-stoichiometry is not thermodynamically favorable under equilibrium conditions. However, metastable non-stoichiometric phases can be formed during the rapid electrochemical cycling of battery materials.

Electronic Structure and Quantum Phenomena in Li Bi Systems

First-Principles Investigations of Electronic Band Structure

First-principles calculations, rooted in quantum mechanics, provide a theoretical framework for investigating the electronic band structure of materials without prior experimental input. These computational methods have been pivotal in exploring the electronic characteristics of various Li-Bi compounds, particularly those predicted to be stable under high-pressure conditions.

Density Functional Theory (DFT) is a powerful computational tool used to determine the electronic structure of many-body systems. youtube.comaps.org For Li-Bi compounds, DFT calculations have been employed to predict their stability and characterize their electronic nature. For instance, at high pressures, several novel Li-rich bismuthides have been identified. aps.org

Calculations for compounds such as Li₄Bi and Li₅Bi at 100 GPa indicate they are metallic. aps.org Their electronic band structures show bands crossing the Fermi level, which is a hallmark of metallic behavior. aps.org The projected density of states (PDOS) analyses for these compounds reveal significant contributions from both lithium and bismuth atoms, as well as from interstitial quasiatoms (ISQs) near the Fermi level, highlighting a complex electronic interaction between the constituent elements. aps.org

In contrast, the compound Li₃Bi is predicted to be a semiconductor under pressure. aps.org DFT calculations show an indirect band gap that increases with pressure, from 0.73 eV at 50 GPa to 0.98 eV at 150 GPa. aps.org This pressure-tunable band gap underscores the diverse electronic properties achievable within the Li-Bi system. aps.org

CompoundPressure (GPa)Electronic PropertyBand Gap (eV)Key Findings from DFT
Li₃Bi50 - 150Semiconductor0.73 - 0.98Pressure-tunable indirect band gap. aps.org
Li₄Bi100MetallicN/ATwo bands cross the Fermi level. aps.org
Li₅Bi100MetallicN/AIdentified as an electride with metallic characteristics. aps.org
Li₁₀Bi50MetallicN/ATwo dispersive electron bands cross the Fermi level. aps.org

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction of an electron's spin with its orbital motion. wikipedia.org This interaction is particularly significant in materials containing heavy elements like bismuth (Bi). aps.orgaps.org In such systems, SOC can lead to notable changes in the electronic band structure, including the splitting of energy bands and the modification of band gaps. semanticscholar.org

For bismuth-containing materials, the inclusion of SOC in theoretical calculations is crucial for an accurate description of their electronic properties. aps.orgaps.org SOC can remove band degeneracies, particularly near the Fermi level, which can influence the material's conductivity and other electronic phenomena. aps.org The strong spin-orbit effects in Bi are also responsible for phenomena like the Rashba-type spin splitting of surface states in thin films, which is of interest for spintronic applications. aps.orgresearchgate.net While specific detailed studies on the quantitative effect of SOC on the band structure of every Li-Bi compound are not broadly available, its importance is inferred from the general behavior of bismuth-based materials.

Superconducting Properties and Mechanisms

Several Li-Bi compounds are predicted to exhibit superconductivity, especially under high pressure. aps.orgaps.org The application of pressure can induce structural phase transitions and modify the electronic and phononic properties, leading to the emergence of a superconducting state. arxiv.orgresearchgate.net

The conventional theory of superconductivity, BCS theory, posits that the attractive interaction between electrons is mediated by phonons (quantized lattice vibrations). The strength of this interaction is quantified by the electron-phonon coupling (EPC) parameter, λ. stanford.edu First-principles calculations are essential for determining the EPC and predicting the superconducting transition temperature (Tc). aps.org

CompoundPressure (GPa)Predicted Tc (K)Electron-Phonon Coupling Strength (λ)Key Findings from EPC Studies
Li₄Bi1005.8Not explicitly statedPredicted to be a superconductor. aps.org
Li₅Bi1006.5Not explicitly statedHigh-frequency Li vibrations are crucial for EPC. aps.org
Li₁₀Bi504.5Not explicitly statedStrong coupling between Li electronic states, IAEs, and Li phonons. aps.org

The Fermi surface, which is the surface of constant energy in momentum space corresponding to the Fermi energy, is crucial in determining the electronic properties of a metal, including superconductivity. researchgate.netnih.gov The shape and topology of the Fermi surface can influence the electron-phonon coupling and the nature of the superconducting state. aps.org

While detailed experimental Fermi surface analysis for high-pressure Li-Bi phases is challenging, theoretical calculations provide valuable insights. For instance, in Li₄Bi, only two bands are calculated to cross the Fermi level, suggesting a relatively simple Fermi surface. aps.org Some bismuth-based compounds, though not containing lithium, have been shown to possess quasi-two-dimensional (quasi-2D) Fermi surfaces. aps.org This quasi-2D character, where electrons are more confined to move in planes, can have significant effects on the electronic and superconducting properties. The layered crystal structures of some predicted high-pressure Li-Bi compounds, such as the [Li-Bi-Li] layered arrangement in Li₄Bi, might suggest the possibility of quasi-2D electronic features, though this requires further specific investigation. aps.org

Pressure is a critical parameter for inducing and tuning superconductivity in many materials, including elemental lithium and various compounds. arxiv.orgresearchgate.net For Li-Bi systems, high pressure is essential for the stabilization of novel, crystalline phases that exhibit superconductivity. aps.orgaps.org

The superconducting transition temperatures (Tc) of the predicted Li-Bi compounds are highly dependent on pressure. The very existence of superconductivity in compounds like Li₄Bi, Li₅Bi, and Li₁₀Bi is a high-pressure phenomenon. aps.orgaps.org For example, the predictions of Tc for Li₄Bi and Li₅Bi are specifically at 100 GPa. aps.org For Li₃Bi, pressure tunes its electronic structure from a semiconductor to potentially a metal at even higher pressures, which is a prerequisite for conventional superconductivity. aps.org The pressure-induced changes in bond lengths, electronic band structure, and phonon frequencies all contribute to the modification of the electron-phonon coupling and, consequently, the superconducting properties of these materials. arxiv.org

Topological Electronic States

The electronic structure of lithium-bismuth compounds reveals a rich landscape of quantum phenomena, particularly in the realm of topological electronic states. These materials, due to the strong spin-orbit coupling (SOC) inherent to the heavy bismuth atom, are prime candidates for hosting non-trivial electronic phases, including Dirac semimetal states. The interplay of crystal symmetry, pressure, and composition can induce transitions between different topological phases, making Li-Bi systems a versatile platform for fundamental research.

Dirac Semimetal Character in Bismuth-Containing Phases

A three-dimensional (3D) topological Dirac semimetal is a state of matter characterized by bulk band-touching points, known as Dirac points, where the conduction and valence bands cross with a linear dispersion in all momentum directions. arxiv.org These states can be viewed as a 3D analogue of graphene and are protected by the crystal's symmetry. arxiv.org

The compound Li₃Bi, in the cubic Fm-3m space group, is a key example within the lithium-bismuth system. materialsproject.orgresearchgate.net At ambient pressure, Li₃Bi is a semiconductor. researchgate.net However, first-principles calculations indicate that its electronic band gap closes under the application of pressure, suggesting a transition to a semimetallic state. researchgate.net

Significant insight into the topological character of Li₃Bi is gained by comparing it to the isoelectronic and isostructural compound Na₃Bi. Extensive experimental and theoretical work has confirmed that Na₃Bi is a prototypical topological Dirac semimetal. arxiv.orgmdpi.comresearchgate.net Angle-resolved photoemission spectroscopy (ARPES) studies on Na₃Bi have directly observed the 3D Dirac fermions, which are protected by the crystal's C₃ rotational symmetry. arxiv.orgmdpi.com The electronic structure of Na₃Bi features a band inversion at the Γ point in the Brillouin zone, where states derived from Na s-orbitals are located below Bi p-orbitals. mdpi.com This band inversion, combined with strong spin-orbit coupling, drives the formation of the Dirac semimetal state. mdpi.com Given the chemical and structural similarities, Li₃Bi is predicted to host analogous topological Dirac semimetal properties under the right conditions, such as applied pressure.

Furthermore, the potential for Dirac semimetal phases extends to ternary Li-Bi-X alloys. For instance, first-principles calculations have shown that the metallic hexagonal compound LiZnBi can be driven into a Dirac semimetal phase by applying strain. arxiv.orgsemanticscholar.org This demonstrates that the topological properties in these systems are highly tunable.

CompoundConditionElectronic StateKey Features
Li₃BiAmbient PressureSemiconductorPossesses an electronic band gap. researchgate.net
Li₃BiHigh Pressure (~6.0 GPa)Semimetal (Predicted)Band gap closes, potential transition to a topological Dirac semimetal. researchgate.net
Na₃Bi (Analogue)Ambient PressureTopological Dirac SemimetalSymmetry-protected 3D Dirac points; band inversion driven by SOC. arxiv.orgmdpi.com
LiZnBiUnder StrainTopological Dirac SemimetalStrain induces a transition from a metallic state. arxiv.orgsemanticscholar.org

Topological Phase Transitions in Li-Bi-X Alloys

A topological phase transition (TPT) is a transformation between distinct topological states of matter, such as from a trivial insulator to a topological insulator or semimetal. These transitions can be induced by external parameters like pressure, strain, or by continuously varying the chemical composition in an alloy system.

In Li-Bi systems, several pathways for inducing TPTs exist:

Pressure: As noted for Li₃Bi, hydrostatic pressure can close the fundamental band gap, driving the system from a trivial semiconductor to a semimetal, which is predicted to be topologically non-trivial. researchgate.net

Composition/Alloying: The electronic structure and, critically, the strength of spin-orbit coupling can be continuously tuned by forming solid solutions. In the analogous Na₃BiₓSb₁₋ₓ system, calculations show a TPT from a Dirac semimetal (Na₃Bi) to a trivial band insulator (Na₃Sb) as the antimony content increases. mdpi.com This transition is driven by the variation in SOC strength, which modulates the band inversion. A similar transition is expected in Li-Bi-X alloys, for example, by substituting bismuth with the lighter pnictogen antimony (Sb) or arsenic (As).

Strain: The application of strain breaks certain crystal symmetries while preserving others, which can have a profound effect on the electronic topology. In the ternary compound LiZnBi, a Dirac semimetal phase with a distinct pair of Dirac points can be created from a conventional metallic phase through the application of strain. arxiv.orgsemanticscholar.org

Studies on other bismuth alloys further illustrate this principle. The Bi₁₋ₓSbₓ alloy is the first experimentally discovered 3D topological insulator, where a TPT from a semimetal to a topological insulator occurs at an Sb concentration of approximately 4%. aps.org This highlights how composition tuning is a powerful tool for navigating the topological phase diagram of bismuth-containing materials.

SystemTuning ParameterInitial PhaseFinal PhaseDriving Mechanism
Li₃BiPressureSemiconductorSemimetalPressure-induced band gap closure. researchgate.net
Na₃BiₓSb₁₋ₓ (Analogue)Composition (x)Trivial InsulatorDirac SemimetalSOC-driven band inversion with increasing Bi content. mdpi.com
LiZnBiStrainMetalDirac SemimetalStrain-induced modification of the band structure. arxiv.orgsemanticscholar.org
Bi₁₋ₓSbₓ (Analogue)Composition (x)SemimetalTopological InsulatorComposition-tuned band inversion. aps.org

Electride Characteristics in Lithium-Rich Bismuthides

Electrides are a unique class of ionic compounds in which the anion is a localized electron that occupies an interstitial site within the crystal lattice. These interstitial electrons are not bound to any specific atom or ion and play a crucial role in the material's electronic properties. Lithium-rich compounds under high pressure are known to form electride phases. aps.org

Recent computational studies using crystal structure prediction and first-principles calculations have identified novel, thermodynamically stable lithium-rich bismuthides at high pressures that exhibit distinct electride characteristics. aps.org Specifically, the phases Li₄Bi and Li₅Bi have been identified as electrides. aps.org

Key findings on these lithium-rich bismuthide electrides include:

Crystal Structure: At high pressures, stable phases of Li₄Bi (space group R-3m) and Li₅Bi (space group P6/mmm) are predicted to form. aps.org

Interstitial Electrons: Analysis of the electron localization function (ELF) for Li₄Bi and Li₅Bi reveals regions of high electron density located in the interstitial voids of the crystal lattice. These localized electrons, referred to as interstitial quasiatoms (ISQs), are the defining feature of an electride. aps.org

Electronic Properties: Both Li₄Bi and Li₅Bi are predicted to be metallic. Their electronic band structures and projected density of states (PDOS) show that the states near the Fermi level have significant contributions not only from Li and Bi orbitals but also from the interstitial quasiatoms. This indicates that the localized interstitial electrons are not inert but actively participate in electronic conduction. aps.org

The discovery of electride behavior in the Li-Bi system under pressure expands the known chemistry of both elements and opens avenues for exploring novel electronic and superconducting phenomena in these materials. aps.org

CompoundPressureCrystal Structure (Space Group)Electride FeatureElectronic Property
Li₄Bie.g., 100 GPaR-3mPresence of Interstitial Quasiatoms (ISQs). aps.orgMetallic; ISQs contribute to states near the Fermi level. aps.org
Li₅Bie.g., 100 GPaP6/mmmPresence of Interstitial Quasiatoms (ISQs). aps.orgMetallic; ISQs contribute to states near the Fermi level. aps.org

Electrochemical Mechanisms and Ionic Transport Studies

Alloying Reaction Mechanisms in Li-Bi Anodes

The electrochemical alloying of lithium with bismuth proceeds through a reversible, two-step mechanism. researchgate.net This process involves the formation of an intermediate phase before the final fully lithiated state is achieved. The identified phase pathway is Bi → LiBi → Li₃Bi. osti.govnih.gov

First Plateau: Bi + Li⁺ + e⁻ ↔ LiBi

Second Plateau: LiBi + 2Li⁺ + 2e⁻ ↔ Li₃Bi

Some studies have also noted the transient formation of a Li₂Bi phase during the conversion from Li₃Bi back to LiBi upon delithiation. frontiersin.org The existence of these well-defined intermediate phases is a key characteristic of the Li-Bi alloying system.

Table 1: Intermediate Phases in the Li-Bi Alloying Process
Reaction StepInitial PhaseIntermediate/Final PhaseAssociated Electrochemical Process
1BiLiBiFirst lithium insertion plateau
2LiBiLi₃BiSecond lithium insertion plateau
DelithiationLi₃BiLi₂Bi (transient) → LiBiCharging/De-alloying process

Kinetic studies reveal that the alloying and de-alloying processes in bismuth are facilitated by specific crystallographic pathways. The lithiation process exhibits anisotropic behavior, with a preferred alloying pathway along the Bi-(012) lattice during the transition from Bi to LiBi. researchgate.net This crystallographic preference influences the rate and morphology of the phase transformation.

The kinetics of lithium diffusion are significantly different in the various phases of the Li-Bi system. Density Functional Theory (DFT) calculations have shown that the activation barrier for lithium diffusion is much lower in the LiBi and Li₃Bi phases compared to pure bismuth. osti.gov This suggests that once the initial lithiation occurs, subsequent lithium insertion is kinetically more favorable. Notably, lithium diffusion within the Li₃Bi phase is particularly rapid, with a negligible energy barrier. osti.gov This rapid diffusivity in Li₃Bi is a key factor in its performance. elifesciences.orgresearchgate.net

The electrochemical intercalation is generally controlled by non-steady-state lithium diffusion within the solid electrode. researchgate.net However, the significant volume changes that accompany the formation of lithium-rich phases can lead to mechanical degradation and loss of electrical contact, which can impact the long-term cycling kinetics. osti.govnih.gov

Lithium-Ion Diffusion Pathways and Dynamics

The movement of lithium ions through the crystal structure of lithium-bismuth compounds is fundamental to their function as battery materials. This diffusion is influenced by the material's crystal structure, temperature, and pressure.

Molecular dynamics (MD) simulations have been employed to investigate the diffusion characteristics of lithium ions in bismuth-containing compounds. mdpi.comnih.gov These simulations provide insights into the atomic-scale transport mechanisms. For instance, MD studies on bismuth oxides have shown that the arrangement of atoms in the crystal lattice creates specific pathways for Li-ion movement. mdpi.comnih.gov Layered crystal structures tend to offer more organized and simpler diffusion paths compared to more complex, non-layered structures, which can have bottlenecks that impede ion flow. mdpi.comnih.gov

In the context of Li-Bi compounds under high pressure, ab initio molecular dynamics (AIMD) simulations have been used to predict ionic transport behavior at elevated temperatures. aps.org These simulations track the movement of individual atoms over time, allowing for the calculation of properties like the mean square displacement (MSD), which is indicative of diffusive behavior.

The crystal structure plays a paramount role in determining the ease of lithium-ion diffusion. In bismuth oxides, a clear relationship has been established between the void fraction (the amount of empty space in the crystal structure) and Li-ion diffusivity. mdpi.comnih.gov Counterintuitively, a higher void fraction can lead to a lower diffusion coefficient. mdpi.com This is because a well-defined and interconnected network of smaller voids can provide more efficient pathways for ion hopping than large, disconnected empty spaces.

The D0₃ crystal structure of Li₃Bi is known to enable fast lithium diffusion. nih.gov This structure, with its specific arrangement of lithium and bismuth atoms, provides facile pathways for lithium-ion movement. researchgate.net The rapid lithium diffusivity in the Li₃Bi intermetallic phase is a significant advantage for its use in battery applications. elifesciences.org

Table 2: Influence of Crystal Structure on Li-Ion Diffusivity in Bismuth Oxides
Structural CharacteristicImpact on Diffusion PathwayEffect on Li-Ion DiffusivityReference
Layered StructureSimpler and more organizedSuperior mdpi.comnih.gov
Non-Layered StructureComplex and bottleneckedInferior mdpi.comnih.gov
Minimal Void FractionMore efficient pathwaysHigher mdpi.com

Under conditions of high pressure and high temperature, certain lithium-bismuth compounds can exhibit superionic behavior. This state is characterized by a solid sublattice of one ionic species (in this case, bismuth) while the other (lithium) becomes highly mobile, behaving almost like a liquid within the solid framework.

AIMD simulations have predicted that under a pressure of 100 GPa, the compound Li₄Bi transitions to a superionic state at a temperature of 2400 K. aps.org In this state, the bismuth atoms maintain their positions in the crystal lattice, while the lithium atoms exhibit high mobility and diffuse across the layers of the structure. aps.org Further heating leads to the collapse of the bismuth lattice and a transition to a liquid phase. aps.org This superionic behavior is a significant finding, highlighting the diverse physical properties of Li-Bi compounds under extreme conditions.

Table 3: Predicted Transition Temperatures for Li-Bi Compounds at 100 GPa
CompoundSolid to Superionic Transition Temperature (K)Reference
Li₃Bi4400 aps.org
Li₄Bi2400 aps.org
Li₅Bi3400 aps.org

Solid Electrolyte Interphase (SEI) Formation and Stability

Interfacial Phenomena and Electrochemical Performance

The interface between the lithium;bismuth anode and the electrolyte is a dynamic region where the properties of the SEI directly govern electrochemical performance. A key challenge for bismuth anodes is the mechanical instability of the SEI due to the large volume expansion upon forming the Li₃Bi alloy. This can lead to cracking and repeated reformation of the SEI, consuming active lithium and electrolyte, which results in poor coulombic efficiency and rapid capacity decay. researchgate.net

Research has shown that the composition of the SEI significantly influences its effectiveness. A stable SEI on a this compound anode often consists of a composite of inorganic and organic compounds. The in-situ formation of a lithiophilic Li₃Bi alloy at the interface is a notable feature. This alloy can guide uniform lithium deposition, thereby suppressing the growth of lithium dendrites which can cause short circuits and safety hazards. rsc.org The presence of components with high ionic conductivity, such as Li₃N and LiF, within the SEI is highly beneficial. rsc.orgresearchgate.net For instance, Li₃N is known for its high ionic conductivity (up to 10⁻³ S cm⁻¹) and mechanical strength, which helps to enhance Li⁺ ion diffusivity across the interphase and physically suppress dendrite growth. uri.edu

The mechanical strength of the SEI is a critical parameter for accommodating the volumetric changes of the bismuth anode. A protective layer formed with a bismuth-containing additive has been reported to exhibit a Young's modulus of approximately 6 GPa. acs.orgunimelb.edu.au This high mechanical strength is sufficient to withstand the stresses of lithiation and delithiation, preventing SEI rupture and ensuring the long-term integrity of the anode. The combination of high ionic conductivity and robust mechanical properties leads to significantly improved electrochemical performance, including stable cycling, low voltage hysteresis, and high coulombic efficiency. researchgate.net For example, the introduction of a bismuth buffer layer has been shown to dramatically reduce the interfacial resistance between a lithium metal anode and a solid-state electrolyte, from 2255.6 to just 92.8 Ω cm². nih.gov Similarly, another modification strategy reduced interfacial resistance from 1280.3 Ω cm² to a remarkably low 15.7 Ω cm². researchgate.net

Electrochemical Performance of Modified this compound Anodes
Modification StrategyKey SEI ComponentsInterfacial Resistance (Ω cm²)Cycling StabilityAverage Coulombic Efficiency
Bi Buffer LayerLi₃BiReduced from 2255.6 to 92.8--
BiBr₃ AdditiveLi₃Bi, LiBrReduced from 1280.3 to 15.7>1100 hours-
K₄BiI₇ AdditiveMetallic Bi, Polycrystalline mosaic->600 cycles @ 1.0 mA cm⁻²99.57%
Bi(TFSI)₃ AdditiveLi₃Bi, LiF->300 cycles (in LiFePO₄/Li cell)-
In-situ Li₃N/Li-Bi layerLi₃N, Li-Bi alloy-~2400 hours @ 0.5 mA cm⁻²-

Modification Strategies for Stable Interphases

To overcome the inherent instability of the SEI on bismuth anodes, various modification strategies have been developed. These can be broadly categorized into in-situ and ex-situ methods.

In-situ Modification: This approach involves the use of electrolyte additives that react at the anode surface to form a stable and protective SEI layer during the battery's initial cycles. Bismuth-containing salt additives, such as tetrapotassium heptaiodobismuthate (K₄BiI₇) and bismuth(III) bis(trifluoromethanesulfonyl)imide (Bi(TFSI)₃), have proven effective. acs.orgfrontiersin.org

When K₄BiI₇ is added to the electrolyte, it facilitates the in-situ formation of a robust, polycrystalline mosaic-like SEI layer that includes metallic bismuth. frontiersin.org This unique structure, rich in grain boundaries, enhances Li-ion conductivity, suppresses dendrite growth, and dramatically improves the average coulombic efficiency to 99.57%. frontiersin.org Similarly, the use of Bi(TFSI)₃ as an additive leads to the spontaneous formation of a dense and homogeneous protective layer containing nano-sized (~38 nm) Li₃Bi alloy particles and abundant LiF. acs.org This composite layer provides both lithiophilicity for uniform deposition and high mechanical strength (Young's modulus of ~6 GPa) to prevent dendrite formation. acs.orgunimelb.edu.au Other strategies involve creating hybrid protective layers, such as a Li₃N/Li–Bi alloy interface, which combines high ionic conductivity and the ability to guide dendrite-free lithium deposition, leading to exceptional long-term stability of up to 2400 hours. rsc.org

Ex-situ Modification: This method involves pre-coating the anode with an artificial SEI before cell assembly. While not as commonly reported specifically for this compound, the principles are transferable. Creating an artificial SEI allows for precise control over its thickness, composition, and morphology. For instance, a thin film of metallic bismuth can be sputtered onto a solid-state electrolyte to serve as a buffer layer. nih.gov This layer effectively inhibits unfavorable side reactions between the electrolyte and the lithium metal while improving their compatibility, leading to a drastic reduction in interfacial resistance. nih.gov Another approach involves the direct construction of a composite Li₃Bi/LiF interfacial layer on the surface of the lithium metal anode through a spontaneous substitution reaction with BiF₃. researchgate.net This pre-formed layer possesses excellent ionic conductivity and mechanical strength, ensuring fast Li-ion transfer and uniform deposition. researchgate.net

These modification strategies, by engineering a stable and highly ion-conductive interphase, are crucial for unlocking the potential of high-capacity this compound anodes for next-generation batteries.

Summary of SEI Modification Strategies for this compound Systems
Strategy TypeMethod/AdditiveResulting SEI CompositionKey AdvantagesReported Performance Highlight
In-situK₄BiI₇ AdditivePolycrystalline mosaic with metallic BiHigh Li-ion conductivity, suppresses dendritesCoulombic efficiency of 99.57%
In-situBi(TFSI)₃ AdditiveLi₃Bi alloy and LiFHigh mechanical strength (~6 GPa), uniform Li depositionCapacity retention of ~70.6% in 300 cycles (Full cell)
In-situNitrogen/Bismuth sourceLi₃N/Li–Bi alloy hybridRapid Li⁺ transport, homogeneous platingStable for ~2400 h with 10 mV overpotential
Ex-situBiF₃ reaction with Li metalLi₃Bi/LiF composite layerHigh ionic conductivity, great electrolyte wettabilityStable cycling over 2500 h @ 3 mA cm⁻²
Ex-situSputtered Bi buffer layer (on SSE)Metallic Bi at interfaceInhibits side reactions, improves compatibilityInterfacial resistance reduced to 92.8 Ω cm²

Advanced Functional Applications Research of Li Bi Compounds

Anode Materials for Advanced Battery Systems

Bismuth's high theoretical volumetric capacity of 3800 mAh cm⁻³ makes it an attractive anode material for various battery chemistries. researchgate.net The alloying reaction with lithium proceeds in a two-step process, forming the intermediate LiBi phase and the final Li₃Bi product. nih.govmdpi.com This reaction occurs at a relatively high potential of around 0.8 V versus Li/Li⁺, which can prevent unwanted side reactions with other cell components. nih.govnih.gov

Beyond-Lithium Ion Batteries (e.g., Sodium-Ion, Potassium-Ion, Magnesium-Ion)

The principles of using bismuth-based anodes extend beyond lithium-ion technology to other alkali-ion systems, such as sodium-ion batteries (SIBs) and potassium-ion batteries (KIBs). researchgate.netnih.gov These "beyond-lithium" technologies are gaining traction due to the greater natural abundance and lower cost of sodium and potassium compared to lithium. mdpi.com

Bismuth's ability to alloy with sodium and potassium makes it a promising anode candidate for these systems. researchgate.net For SIBs, the electrochemical sodiation of bismuth involves the formation of multiple intermetallic phases, culminating in Na₃Bi. researchgate.net Similarly, in KIBs, bismuth can alloy with potassium, offering a high theoretical capacity. researchgate.net However, a significant challenge for bulk bismuth anodes in these systems is the large volume expansion during the alloying/de-alloying process, which can lead to poor cycling stability. researchgate.netnih.gov Research has shown that using nanostructured bismuth, such as bismuthene, can mitigate this issue and enhance structural stability during charge/discharge cycles. researchgate.net

Battery TypeAnode MaterialKey Research FindingReference
Sodium-IonBismuth (Bulk)Forms multiple intermetallic phases up to Na₃Bi. researchgate.net
Sodium-IonBi₀.₅₇Sb₀.₄₃-CInitial desodiation capacity of 375 mAh g⁻¹ with 78% capacity retention after 50 cycles. acs.org
Potassium-IonBismutheneExhibits enhanced structural stability compared to bulk bismuth due to reduced volume expansion. researchgate.net

All-Solid-State Battery Architectures

All-solid-state batteries (ASSBs) represent a significant advancement in battery technology, offering potential improvements in safety, energy density, and operating temperature range by replacing flammable liquid electrolytes with solid ones. wikipedia.orgnih.gov Lithium-bismuth compounds are being actively investigated as anode materials within these solid-state architectures. nih.govfrontiersin.org

The use of a solid electrolyte can effectively accommodate the volume changes that occur in bismuth anodes during lithiation and delithiation, a major issue in liquid-electrolyte systems. nih.gov Thin-film microbatteries, in particular, have demonstrated the viability of bismuth anodes. frontiersin.orgresearchgate.net In these devices, a thin film of bismuth is deposited, often by sputtering, followed by a solid electrolyte layer like lithium phosphorus oxynitride (LiPON). frontiersin.org In-situ X-ray diffraction studies have been crucial in understanding the structural and electrochemical relationships within the Li-Bi system in a solid-state configuration, revealing the formation of LiBi and Li₃Bi phases. frontiersin.orgresearchgate.net

Bismuth chalcogenides, such as Bi₂Te₃, have also been explored as anodes in ASSBs. nih.govmdpi.com For instance, nanostructured Bi₂Te₃ has been used with a lithium borohydride (B1222165) (LiBH₄) solid electrolyte. nih.gov While these materials show promise due to their layered structure that can facilitate ion intercalation, challenges such as reactions with the solid electrolyte need to be addressed. nih.govmdpi.com

Battery ComponentMaterialResearch FocusKey FindingReference
AnodeBismuth (Bi) Thin FilmAll-Solid-State MicrobatteriesForms LiBi and Li₃Bi compounds with high melting temperatures, advantageous for manufacturing processes. frontiersin.org
ElectrolyteLiPONAll-Solid-State MicrobatteriesActs as a solid electrolyte in conjunction with a Bi negative electrode. frontiersin.orgresearchgate.net
AnodeBi₂Te₃ NanostructuresAll-Solid-State Li-ion BatteriesUtilized with LiBH₄ solid electrolyte, though stability issues were noted. nih.gov

Liquid Metal Batteries (Li||Bi Systems)

Liquid metal batteries (LMBs) are an emerging technology for large-scale stationary energy storage, prized for their potential for low cost, long cycle life, and high rate capability. rochester.edurepec.org The Li||Bi system is one of the most well-researched LMB configurations. rochester.eduarxiv.org

These batteries operate at elevated temperatures where the lithium anode, bismuth cathode, and a molten salt electrolyte are all in a liquid state. The three layers self-segregate based on their differing densities and immiscibility, which simplifies manufacturing and scaling. rochester.eduxjtu.edu.cn The Li||Bi battery exhibits a notable open-circuit voltage of approximately 0.9 V. rochester.edu

Research has demonstrated the impressive performance of Li||Bi LMBs, including ultra-long cycle life and low energy costs. rochester.edu However, the formation of solid Li-Bi intermetallics can occur during operation, potentially hindering mass transport. researchgate.net To address this, researchers have investigated alloying the bismuth cathode with other elements, such as antimony (Sb). Adding antimony to create a Bi-Sb alloy cathode can enhance performance and has been shown to yield stable capacity over many cycles. xjtu.edu.cn

Battery SystemKey FeatureOperating PrinciplePerformance MetricReference
LiBiSelf-Segregating LayersTwo liquid metal electrodes (Li and Bi) separated by a molten salt electrolyte.
LiBiHigh Rate CapabilityThe liquid nature of components allows for rapid ion transport.
LiSb-BiAlloyed CathodeReplacing pure Bi with a Bi-Sb alloy to improve properties.

Thermoelectric Materials Research

Thermoelectric materials can directly convert heat energy into electrical energy and vice versa, making them valuable for waste heat recovery and solid-state cooling. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT. Lithium-bismuth compounds, particularly lithium-doped bismuth chalcogenides, are at the forefront of this research area. nih.govfrontiersin.org

Bismuth Chalcogenide Systems Doped with Lithium

Bismuth chalcogenides, such as bismuth telluride (Bi₂Te₃) and bismuth selenide (B1212193) (Bi₂Se₃), are the leading thermoelectric materials for near-room-temperature applications. nih.govnih.gov Their performance can be significantly enhanced through doping. Lithium has been identified as an effective n-type dopant for these materials. nih.govrsc.org

The introduction of lithium into the crystal lattice of bismuth chalcogenides alters their electronic properties. For example, doping with lithium can increase the carrier concentration, which in turn affects the Seebeck coefficient and electrical conductivity—two key components of the thermoelectric power factor. nih.gov Research has shown that using lithium as a dopant in n-type Bi₂Se₀.₃Te₂.₇ can improve the ZT value by approximately 25%. nih.gov Lithium can be intercalated between the layers of these materials, which possess a hexagonal layered structure held together by weak van der Waals forces. rsc.org

Material SystemDopantResearch FocusReported ImprovementReference
Bi₂Se₀.₃Te₂.₇Lithium (Li)n-type thermoelectric materialZT improved by about 25%. nih.gov
Bi₂Te₃ / Bi₂Se₃Lithium (Li)Intercalation and exfoliationEnables creation of stable colloidal suspensions of thin sheets for nanostructuring. rsc.org
LaOBiS₂₋ₓSeₓSelenium (Se) substitution (not Li doping)Enhancement of power factorHighest power factor of 4.5 μW/cmK² at ~470 °C for x=0.8. arxiv.org

Nanostructuring for Enhanced Thermoelectric Performance

A primary strategy for boosting the ZT of thermoelectric materials is to reduce their lattice thermal conductivity without significantly impairing their electrical properties. Nanostructuring is a highly effective method to achieve this. frontiersin.orguq.edu.au By creating materials with features on the nanoscale, such as grain boundaries and interfaces, the scattering of phonons (the primary carriers of heat in solids) is greatly increased, leading to lower thermal conductivity. frontiersin.org

The combination of lithium intercalation and nanostructuring has proven to be a powerful approach. Lithium can be chemically intercalated into layered bismuth chalcogenides, and subsequently removed through exfoliation to produce stable colloidal suspensions of ultrathin nanosheets. rsc.org These nanosheets can then be processed into bulk nanostructured materials. Annealing these materials at relatively low temperatures can produce highly oriented films, which is beneficial for thermoelectric performance. rsc.org This scalable process allows for the synthesis of bulk quantities of nanostructured thermoelectric materials, which have demonstrated significantly enhanced ZT values compared to their bulk counterparts. nih.govrsc.org For example, nanostructured p-type Bi₀.₅Sb₁.₅Te₃ has achieved a ZT of 1.36 at 360 K. nih.gov

MaterialSynthesis/Processing TechniqueKey FeatureImpact on Thermoelectric PropertiesReference
Bi₂Te₃ / Bi₂Se₃Lithium intercalation and exfoliationCreation of colloidal suspensions of nanosheets.Provides a scalable process for synthesizing bulk nanostructured materials. rsc.org
p-type Bi₀.₅Sb₁.₅Te₃Sintering of fine powders from spark erosionNanostructuringAchieved a ZT value of 1.36 at 360 K. nih.gov
MW-Bi₂Te₃Microwave-assisted solution synthesis & sinteringNanostructured grainsLower thermal conductivity led to a high ZT of 1.04 at 440 K. frontiersin.org

Photocatalysis and Photoelectrochemical Applications

The synergy between lithium and bismuth in certain compounds has shown significant promise for enhancing photocatalytic and photoelectrochemical (PEC) processes. These applications primarily leverage the materials' ability to absorb light and efficiently separate the resulting charge carriers to drive chemical reactions.

Bismuth-based semiconductors, such as bismuth vanadate (B1173111) (BiVO₄), are considered highly promising materials for photoanodes in solar water splitting, but their efficiency is often limited by poor charge transport. researchgate.net Introducing lithium as a dopant has emerged as a viable strategy to overcome this limitation.

In lithium-doped bismuth vanadate systems, the enhancement in charge transport is directly linked to the role of lithium as an interstitial dopant. By acting as a shallow donor, lithium increases the concentration of majority charge carriers (electrons), which improves conductivity. researchgate.net This improved conductivity facilitates the movement of electrons from the bulk of the material to the surface where the catalytic reaction takes place, thereby reducing the probability of recombination with holes. researchgate.netchalmers.se The formation of heterojunctions and the creation of internal electric fields are other established strategies to promote the separation and directional migration of charge carriers, further enhancing photocatalytic performance. acs.orgrsc.org

Optical and Display Technologies

The modification of lithium-based crystals with bismuth has led to significant breakthroughs in optical materials, particularly for holographic display technologies.

Lithium niobate (LiNbO₃) is a well-known photorefractive material, but its slow response time has limited its use in dynamic applications. Recent advancements have shown that co-doping congruent lithium niobate with bismuth and magnesium (LN:Bi,Mg) dramatically enhances its properties, making it a leading candidate for real-time holographic displays. researchgate.netopticsjournal.net

Crystals co-doped with specific concentrations of bismuth and magnesium exhibit a photorefractive response time that is thousands of times faster than that of congruent lithium niobate. aip.orgaip.org Researchers have successfully grown 2-inch diameter crystals of LN:Bi,Mg that achieve a response time as short as 7.2 ms. opticsjournal.net This rapid response allows for the demonstration of real-time dynamic holographic displays with refresh rates of up to 60 Hz, comparable to standard high-definition televisions. opticsjournal.nethackster.io These materials maintain a moderately high diffraction efficiency, a crucial parameter for the brightness of the reconstructed holographic image. aip.orgaip.org

The remarkable improvement in the photorefractive properties of LN:Bi,Mg is attributed to fundamental changes in the crystal's electronic structure and charge distribution caused by the dopants. aip.orgaip.org First-principles calculations have revealed that the location of the bismuth ions within the lithium niobate crystal lattice is key. opticsjournal.net

The fast response is directly induced by significantly greater electron mobility when bismuth ions occupy niobium lattice sites (Bi_Nb) compared to when they occupy lithium sites (Bi_Li). opticsjournal.net The presence of magnesium above a certain concentration threshold forces the bismuth ions into these more favorable niobium sites. opticsjournal.net Furthermore, band structure calculations suggest that the dopants influence the charge distribution of the surrounding oxygen atoms. aip.orgaip.org This modification of the local electronic environment, coupled with the interplay between different charge states of bismuth (Bi³⁺ and Bi⁵⁺), facilitates more efficient charge transfer and leads to the observed enhancement in photorefractive speed and sensitivity. researchgate.net

Catalytic Applications Beyond Energy Storage

Beyond energy storage in batteries, lithium-bismuth compounds are being explored for their catalytic activity in chemical transformations and environmental applications. A prominent example is the use of these materials in photocatalytic water splitting to produce hydrogen and in the reduction of carbon dioxide (CO₂) into valuable chemicals.

Li-Bi compounds, specifically lithium-doped bismuth vanadate (Li:BiVO₄), have demonstrated enhanced activity for solar water splitting. researchgate.netosti.gov This process uses solar energy to decompose water into hydrogen and oxygen, offering a pathway to clean fuel production. The improved charge transport properties imparted by lithium doping are directly responsible for the increased catalytic efficiency of the material in this reaction. researchgate.net

Additionally, bismuth-based materials are recognized as effective electrocatalysts for the conversion of CO₂ into formate (B1220265) (HCOOH), a valuable chemical feedstock. oaepublish.com Bismuth compounds such as bismuth oxycarbonate are noted for their ability to promote the adsorption of CO₂ and the transformation of key intermediates. oaepublish.com While research in this area has focused heavily on various bismuth compounds, the principles of enhancing catalytic activity through doping suggest that lithium-bismuth formulations could offer further improvements in the efficiency and selectivity of CO₂ reduction. nih.gov

Theoretical and Computational Modeling of Lithium Bismuth Systems

Ab Initio Calculations for Material Design and Prediction

Ab initio calculations, rooted in the first principles of quantum mechanics, are a powerful tool for predicting the fundamental properties of materials without the need for empirical data. These calculations are pivotal in the design and discovery of new Li-Bi compounds.

The application of high pressure can induce significant changes in the crystal structures of Li-Bi compounds, leading to the formation of new phases with potentially enhanced characteristics. Using ab initio evolutionary algorithms, researchers have successfully predicted several new stable Li-Bi compounds at pressures up to 150 GPa. aps.org Crystal structure prediction has identified three stable compounds at high pressure: , , and . aps.org

Predicted Stable Lithium-Bismuth Compounds and Crystal Structures Under High Pressure
CompoundPressure (GPa)Crystal Structure Space Group
Li3Bi&gt;50$Fm\text{\ensuremath{-}}3m$
Li4Bi&gt;100$R\text{\ensuremath{-}}3m$
Li5Bi&gt;100$P6/mmm$

Ab initio calculations are also instrumental in forecasting the electronic behavior and superconducting potential of Li-Bi alloys. For instance, these calculations have predicted that and are electrides, exhibiting metallic characteristics. aps.org Electron-phonon coupling simulations have predicted superconducting transition temperatures of 5.8 K for and 6.5 K for at 100 GPa. aps.org In contrast, is predicted to be a pressure-tunable semiconductor, with its indirect band gap increasing from 0.73 eV at 50 GPa to 0.98 eV at 150 GPa. aps.org

Detailed theoretical and experimental studies of LiBi have revealed it to be a moderately coupled type-I superconductor with a transition temperature (Tc) of 2.48 K. acs.org The compound crystallizes in a tetragonal CuAu-type structure with bismuth square nets separated by lithium planes. acs.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, providing detailed insights into the properties of Li-Bi compounds.

DFT calculations have been crucial in understanding the atomic and electronic structures of Li-Bi compounds. These calculations have been used to investigate the elastic properties of various Bi-based alloys, correlating changes in ductility with modifications in the electronic structure. aps.org For instance, DFT has been used to study the molecular structure and bonding in a lithium bismuth porphyrin complex, LiBi(TPP)2, revealing a short Bi-Li distance of 2.87 Å, which could be indicative of a dative bond. nih.gov Furthermore, DFT calculations have been employed to elucidate the electronic structures of various bismuth compounds, confirming that both the oxidation state and the length of the Bi-ligand bonds influence the absorption edge position. researchgate.net

Bismuthene, a two-dimensional (2D) allotrope of bismuth, has garnered significant interest for its potential applications, particularly in energy storage. DFT calculations have been systematically used to study the adsorption of lithium on bismuthene, which is critical for its application as an anode material in lithium-ion batteries. acs.org These studies have shown that a graphene/bismuthene (G/Bi) heterostructure exhibits superior structural stability, higher storage capacity, and a higher ion diffusion rate for lithium compared to pristine bismuthene. acs.org The lithiation mechanism shows an alloying trend in bismuthene, while an intercalation mechanism is observed in the G/Bi heterostructure. acs.org

Calculated Properties of Li on Bismuthene and G/Bi Heterostructure
PropertyBismutheneG/Bi Heterostructure
Adsorption Energy (eV)1.913.07
Storage Capacity (mAh/g)384.74443.12
Diffusion Barrier (eV)0.480.14
Average Open-Circuit Voltage (V)1.811.62

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules, offering insights into the dynamic behavior of materials. In the context of Li-Bi systems, MD simulations have been particularly valuable for investigating ion transport.

For example, MD simulations have been used to study the diffusion of lithium ions in liquid Li-Bi alloys. researchgate.net These simulations, often complemented by ab initio data, can accurately compute partial structure factors and diffusion coefficients. researchgate.net The results have shown a marked heterocoordination in the liquid alloys, which significantly influences their diffusion properties and is consistent with a trend towards ionic bonding at the Li75-Bi25 composition. researchgate.net

MD simulations have also been employed to investigate Li-ion diffusion in bismuth oxide crystals, exploring their potential as solid electrolytes. These studies have demonstrated that layered structures exhibit more organized and efficient diffusion pathways for lithium ions compared to non-layered structures. mdpi.comnih.gov

Investigation of Diffusion Mechanisms and Ion Migration

The efficiency of energy storage devices based on Li-Bi systems is intrinsically linked to the mobility of lithium ions within the bismuth-based host material. Computational studies have been crucial in elucidating the mechanisms governing this movement.

Diffusion in Bulk Bismuth and Alloys: Density Functional Theory (DFT) calculations have been employed to study the insertion and diffusion of lithium atoms in crystalline bismuth. osti.gov These studies have identified energetically favorable pathways for Li diffusion, revealing anisotropic behavior where lithium movement is facilitated along specific crystallographic planes, such as the Bi-(012) planes. osti.gov The lithiation process of bismuth is understood to be a two-step alloying reaction, forming an intermediate LiBi phase and a final Li3Bi product. nih.gov The alloyed product, Li3Bi, exhibits very high Li-ion conductivity, which is advantageous for high-rate performance. nih.gov The chemical diffusion coefficient for Li-Bi alloy in a high lithium deficit state is reported to be around 10⁻⁴ cm²/s. nih.gov

Diffusion in Bismuth Compounds: Molecular dynamics (MD) simulations have been utilized to investigate Li-ion diffusion in various bismuth oxide crystals. mdpi.com These studies have shown that the crystal structure significantly impacts diffusion pathways and efficiency. Layered structures tend to offer more organized and simpler diffusion paths compared to non-layered structures, which can have complex and bottlenecked pathways, resulting in superior Li-ion diffusivity in the former. mdpi.com An inverse relationship between the void fraction in the crystal structure and Li-ion diffusivity has been noted, highlighting the importance of structural density in designing efficient solid electrolytes. mdpi.com

In more complex systems like lithium-bismuth-thiophosphates, such as Li₆₀₋₃ₓBi₁₆₊ₓ(PS₄)₃₆, the diffusion mechanism is also highly dependent on the structure. acs.orgnih.gov Despite a high degree of disorder, these materials exhibit relatively low ionic conductivity at room temperature, which is attributed to predominantly one-dimensional and narrow helical diffusion pathways for the lithium ions. acs.org Pulsed field gradient nuclear magnetic resonance (PFG-NMR) spectroscopy has been used in conjunction with computational methods to measure tracer diffusion coefficients and activation energies. acs.org

Diffusion Properties of Lithium in Bismuth-Based Materials
MaterialDiffusion Coefficient (D)TemperatureActivation Energy (Ea)MethodSource
Li-Bi Alloy~1.0 × 10⁻⁴ cm²/sHigh Li deficit stateNot specifiedElectrochemical nih.gov
Li₄₄.₄Bi₂₁.₂(PS₄)₃₆1.1 × 10⁻¹⁴ m²/s30 °C0.40 eV⁷Li-PFG-NMR acs.org
Li₄₅Bi₂₁(PS₄)₃₆Not specified20 °C0.29 eVConductivity Measurement acs.org
Li₆₀₋₃ₓBi₁₆₊ₓ(PS₄)₃₆Not specified20 °C0.29–0.32 eVConductivity Measurement acs.orgnih.gov

High-Temperature Phase Transitions and Superionic States

High-temperature computational simulations are essential for exploring the phase behavior of Li-Bi compounds under extreme conditions, leading to the discovery of novel states of matter like superionic phases.

Using crystal structure prediction methods combined with first-principles calculations, several stable Li-Bi compounds have been identified at high pressures, including Fm-3m Li₃Bi, R-3m Li₄Bi, and P6/mmm Li₅Bi. aps.org High-temperature ab initio molecular dynamics (AIMD) simulations have revealed fascinating phase transitions in these compounds. For instance, Li₄Bi is predicted to exhibit superionic behavior at approximately 2400 K and 100 GPa. aps.org In this state, the bismuth atoms maintain their lattice positions while the lithium atoms become highly mobile, diffusing across layers in a liquid-like manner. aps.org Further heating leads to a transition into a fully liquid phase. aps.org This superionic state is a phase of matter that possesses high ionic conductivity, a desirable property for electrolytes in all-solid-state batteries.

The study of phase transitions is not limited to crystalline solids. Investigations into liquid Bi-based alloys, such as Bi-Sb, have shown evidence of temperature-induced liquid-liquid phase transitions, where the structure of the melt changes at temperatures far above the liquidus line. tandfonline.comtandfonline.com While not directly on Li-Bi systems, these findings suggest that complex structural ordering and transitions can occur even in the liquid state of bismuth alloys.

Predicted High-Pressure, High-Temperature Phases of Li-Bi Compounds
CompoundPressureTemperaturePhase/StateKey FeatureSource
Li₄Bi100 GPa~2400 KSuperionicCross-layer lithium diffusion aps.org
Li₄Bi100 GPa>2400 KLiquidMelting of the Bi sublattice aps.org
Li₅Bi100 GPaNot specifiedMetallic Electride- aps.org

Convection-Diffusion Models in Electrochemical Systems

In liquid-metal batteries (LMBs) that utilize a lithium anode and a bismuth cathode, mass transport phenomena are critical determinants of cell performance. Convection-diffusion models are computational frameworks designed to simulate the interplay between fluid flow (convection) and species transport (diffusion) within the battery's electrodes and electrolyte. researchgate.netrochester.edu

These models solve the convection-diffusion equation for the concentration of lithium in the bismuth cathode, coupling it with electrochemical equations that describe reaction kinetics and potential distributions. researchgate.netrochester.edu They are essential for understanding how fluid dynamics, driven by thermal gradients (thermal convection), concentration gradients (solutal convection), or electromagnetic forces (electro-vortex flow), impact the battery's voltage, efficiency, and power capabilities. researchgate.netarxiv.org

The development of these models, often implemented in open-source libraries like OpenFOAM or commercial software like COMSOL Multiphysics, allows for the quantification of various overpotentials and provides a powerful tool to link electrochemistry with fluid dynamics in Li-Bi systems. researchgate.netresearchgate.net

Advanced Characterization Methodologies in Li Bi Research

Spectroscopic Techniques

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top layers of a material. nauka.gov.pl It is particularly vital for analyzing the interfaces between electrodes and electrolytes in battery systems. nauka.gov.pl In the context of Li-Bi compounds, XPS is instrumental in identifying the chemical states of lithium and bismuth, confirming the formation of alloys like Li₃Bi and LiBi, and studying the composition of the solid electrolyte interphase (SEI) layer that forms during electrochemical cycling. acs.org

The binding energies of the core electrons are characteristic of the element and its chemical environment. For instance, the formation of a Li-Bi alloy during lithium deposition on a bismuth-infused framework can be confirmed by the appearance of characteristic peaks for Li₃Bi. acs.org Analysis of the Bi 4f and Li 1s core level spectra before and after electrochemical processes reveals changes in surface chemistry, such as the reduction of Bi and the alloying with Li. acs.org Because lithium is highly reactive to air and moisture, samples are often prepared in an inert atmosphere, for example, within a glove box, and transferred to the XPS instrument via a vacuum transfer module to prevent surface contamination. nauka.gov.plxpsfitting.com

Representative XPS Binding Energies for Bismuth and Lithium in Various Chemical States. Note: Values can vary slightly based on instrument calibration and charge referencing.
ElementCore LevelChemical State / CompoundBinding Energy (eV)Reference
Bismuth (Bi)4f₇/₂Bi₂O₃159.5 researchgate.net
Bismuth (Bi)4f₅/₂Bi₂O₃164.8 researchgate.net
Bismuth (Bi)4f₇/₂Bi₂S₃158.5 researchgate.net
Bismuth (Bi)4f₅/₂Bi₂S₃163.8 researchgate.net
Lithium (Li)1sLi₂CO₃55.4 thermofisher.com
Lithium (Li)1sLiF56.1 thermofisher.com
Lithium (Li)1sLiCl56.3 thermofisher.com

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods for probing the structural arrangements of atoms in a material. northwestern.edu They provide information about molecular vibrations and crystal lattice modes. FTIR spectroscopy relies on the absorption of infrared radiation by molecules with a changing dipole moment, making it particularly sensitive to hetero-nuclear bonds and functional groups. wiley.comnih.gov In contrast, Raman spectroscopy is a light scattering technique that is sensitive to changes in polarizability, making it effective for analyzing homo-nuclear bonds. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a material, which corresponds to the excitation of electrons from lower to higher energy levels. researchgate.net This technique provides valuable information about the electronic structure of a material, including its band gap and the presence of specific chromophores. researchgate.net

For Li-Bi compounds, UV-Vis spectroscopy is particularly relevant for understanding their electronic and optical properties. Theoretical and experimental studies have shown that the intermetallic compound Li₃Bi is a semiconductor, and its energy band gap can be influenced by pressure. researchgate.networldscientific.comacs.org UV-Vis absorption spectroscopy can be used to experimentally determine this band gap by identifying the absorption edge.

Furthermore, in the realm of nanomaterials, UV-Vis spectroscopy can detect quantum confinement effects and surface plasmon resonance (LSPR). acs.orgnih.gov Bismuth nanoparticles are known to exhibit LSPR, an optical phenomenon that can be tuned by particle size. nih.govhuji.ac.il The formation of Li-Bi alloy nanoparticles would be expected to alter the electronic structure and, consequently, the LSPR characteristics, which could be monitored using UV-Vis spectroscopy.

Reported UV-Vis Absorption Features for Bismuth Nanoparticles
MaterialObserved FeatureWavelength (nm)Reference
Bismuth Nanoparticle ColloidsAbsorption Band~268 acs.org
Bismuth Oxide NanoparticlesAbsorption Peak290 science.gov
Bismuth NanoparticlesSurface Plasmon ResonanceUV-Vis-NIR range (size-dependent) huji.ac.il

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local chemical environment of specific atomic nuclei. materialsproject.org For Li-Bi compounds, solid-state NMR, particularly of the ⁶Li and ⁷Li isotopes, offers unique insights into the structure and dynamics of lithium ions. northwestern.eduresearchgate.net Both isotopes are NMR-active; ⁷Li is more abundant (92.4%) and highly sensitive, but its signals can be broader due to a larger quadrupole moment. northwestern.eduresearchgate.net In contrast, ⁶Li has a very low quadrupole moment, yielding sharper signals ideal for resolving fine structural details, though it has much lower natural abundance and sensitivity. researchgate.net

The chemical shift of a lithium nucleus is highly sensitive to its coordination environment, including the number and type of neighboring atoms and their bonding distances. bohrium.com The compound Li₃Bi, for example, crystallizes in a structure with two distinct lithium sites: one with tetrahedral coordination to bismuth and another with octahedral coordination. acs.org These different local environments would give rise to separate, distinguishable signals in a ⁶Li or ⁷Li NMR spectrum, allowing for direct structural confirmation and analysis of site occupancy. This makes NMR an invaluable tool for characterizing the atomic-level structure of Li-Bi alloys and tracking structural changes during processes like lithiation and delithiation.

General ⁷Li NMR Chemical Shift Ranges for Lithium in Different Environments
Lithium EnvironmentTypical Chemical Shift Range (ppm)Reference
Six-fold coordinated Li in Li₂CO₃0.0 - 0.2
Six- and five-fold Li in Li-doped MgO0.1 and 1.4
Li in Li₂O2.8 - 3.0
General range for diamagnetic Li compounds-9 to +3 northwestern.edu

Microscopy Techniques

Microscopy techniques are essential for the direct visualization of material structure at the micro- and nanoscale. They provide critical information on the size, shape, and spatial arrangement of features, which are directly linked to the material's properties and performance.

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the morphology, topography, and microstructure of materials. acs.orgprinceton.edu It operates by scanning a focused beam of electrons over a sample's surface to produce high-resolution images. science.gov SEM is often coupled with Energy Dispersive X-ray Spectroscopy (EDS), which provides elemental analysis of the scanned area.

In the study of Li-Bi compounds, SEM is indispensable for a variety of analyses. It is used to examine the surface morphology of Li-Bi alloys formed during corrosion studies, revealing details of degradation mechanisms. For battery applications, SEM is critical for visualizing the morphology of lithium metal deposition. For example, it has been used to show that a bismuth-infused carbon framework can promote smooth, dendrite-free lithium plating, a key goal for improving battery safety and longevity. acs.org SEM images can also reveal the microstructure of as-synthesized Li-Bi materials, such as the plate-like shape of LiBi single crystals, and track morphological changes in electrodes after repeated charge-discharge cycles. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) and its variants are powerful scanning probe microscopy techniques utilized in the study of lithium-bismuth (Li-Bi) systems to investigate surface morphology and structural details at the micro and nanoscale. nih.govthermofisher.com Ex situ AFM is commonly employed to observe the surface topography of Li-Bi electrodes and the associated solid electrolyte interphase (SEI) layer that forms during electrochemical cycling. acs.org

For more dynamic observations, in situ Electrochemical AFM (EC-AFM) allows researchers to follow the evolution of surface structures and modifications in real-time during lithiation and delithiation processes. acs.org This is crucial for understanding the morphological instabilities and degradation mechanisms that can occur at the electrode-electrolyte interface. acs.org Operando AFM studies have been instrumental in correlating heterogeneous lithiation with inhomogeneities in surface topography and ion mobility within the SEI layers. researchgate.net While AFM provides invaluable high-resolution topographical data, its utility can sometimes be limited depending on the specific experimental conditions and the nature of the interface being studied. acs.org

AFM Technique Application Key Insights
Ex Situ AFM Post-cycling surface morphology analysis of electrodes and SEI. Provides high-resolution images of the static surface texture and composition. thermofisher.comacs.org
In Situ EC-AFM Real-time observation of surface changes during electrochemical processes. Enables tracking of SEI formation, dissolution, and morphological evolution. acs.org
Operando AFM Correlating electrochemical performance with topographical changes. Links non-uniform lithium deposition to variations in surface topography and SEI properties. researchgate.net

Cryo-Electron Microscopy for Sensitive Materials

Cryo-electron microscopy (Cryo-EM) is an essential technique for characterizing beam-sensitive materials within the Li-Bi system, particularly the delicate solid electrolyte interphase (SEI). By flash-freezing samples at cryogenic temperatures, Cryo-EM preserves the native structure of these sensitive components, which would otherwise be damaged by the high-energy electron beams used in traditional transmission electron microscopy (TEM). thermofisher.com

Electrochemical Characterization Methods

Chronopotentiometry and Chronoamperometry for Reaction Kinetics

In chronopotentiometry, a constant current is applied to the electrode, and the resulting potential is measured as a function of time. This technique has been used to study the electrochemical behavior of Li-Bi systems, often in molten salt electrolytes. hku.hkvt.edu By analyzing the potential-time transients, researchers can determine transition times and deduce information about the kinetics of the electrode reactions.

Table 2: Kinetic Parameters from Chrono-electrochemical Methods for Li-Bi Systems

Technique Measured Parameter Derived Kinetic Information
Chronopotentiometry Potential vs. Time (at constant current) Transition times, Reaction mechanisms. hku.hkvt.edu
Chronoamperometry Current vs. Time (at constant potential) Diffusion coefficients, Rate of film formation. hku.hkresearchgate.net
Galvanostatic Pulse Method Potential response to current pulse Charge transfer kinetics.

In Situ Electrochemical Measurements for Real-Time Processes

In situ electrochemical measurements are critical for observing the dynamic processes that occur within Li-Bi systems during operation. These techniques provide real-time information, linking electrochemical performance directly to structural and chemical changes. researchgate.netresearchgate.net

Combining electrochemical tests with other characterization tools allows for a comprehensive understanding of the structure-electrochemistry relationships in the Li-Bi system. researchgate.net For example, in situ techniques are used to elucidate the mechanisms of lithium plating and stripping, providing insights into efficiency and degradation. researchgate.net In situ electrochemical measurements have been performed under various conditions, including mechanical stress, to evaluate performance retention. science.gov The integration of electrochemistry with microscopy, such as EC-AFM and in situ STEM, enables direct visualization of surface modifications as they happen, offering a powerful way to study SEI formation and electrode morphology evolution in real-time. acs.org

Neutron Scattering Techniques for Structural and Dynamical Properties

Small-Angle Neutron Scattering (SANS) for Microstructural Evolution

Small-Angle Neutron Scattering (SANS) is a non-destructive technique that provides crucial information about the microstructural evolution of Li-Bi alloys over length scales ranging from 1 to 1000 nm. acs.orgresearchgate.net As an elastic scattering technique, SANS is used to characterize nanostructural features such as particle morphology, size distribution, and the surface area of materials within the electrode. acs.org

In the study of Li-Bi liquid alloys, SANS has been employed to investigate their static structure and microscopic properties. ill.eu These studies help in understanding the nature of interatomic interactions and the formation of structural heterogeneities within the liquid state, which can influence the material's electrochemical properties. The ability of neutrons to penetrate through complex sample environments makes SANS a valuable tool for in situ studies, allowing researchers to track the microstructural changes in Li-Bi electrodes during electrochemical cycling. researchgate.net

Neutron Diffraction for Bulk Structural Analysis

Neutron diffraction is a powerful, non-destructive technique utilized for determining the crystal structure of materials. In the context of lithium-bismuth (Li-Bi) research, particularly for applications in batteries, this methodology offers significant advantages over other diffraction techniques like X-ray diffraction (XRD). Due to their neutral charge, neutrons interact with the atomic nucleus rather than the electron cloud, which provides several key benefits. One of the primary advantages is the ability to precisely locate light elements, such as lithium, in the presence of heavier elements like bismuth. This is crucial for understanding the lithiation and delithiation mechanisms in Li-Bi alloys. sumitomo-chem.co.jpjinr.ru

The high penetration depth of neutrons allows for the analysis of bulk materials within complex sample environments, such as functioning electrochemical cells. jinr.ru This capability enables in situ and operando studies, providing real-time insights into the structural evolution of Li-Bi electrodes during electrochemical cycling. frontiersin.orgresearchgate.netansto.gov.au Such experiments are invaluable for identifying phase transitions, lattice parameter changes, and lithium site occupancy as a function of the state of charge.

In a typical operando neutron diffraction experiment on a Li-Bi cell, the diffraction pattern is collected continuously as the cell is charged and discharged. frontiersin.org The changes in the diffraction peaks—their position, intensity, and the appearance of new peaks—are then analyzed to understand the structural transformations occurring within the Li-Bi alloy. For instance, the formation of different Li-Bi intermetallic phases, such as LiBi or Li₃Bi, can be tracked.

Rietveld refinement of the neutron diffraction data is a common analytical approach used to extract detailed structural information. iucr.org This method involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. Through this process, precise values for lattice parameters, atomic positions, and site occupancies can be determined. For Li-Bi alloys, this can reveal how the crystal lattice expands or contracts upon lithium insertion or removal and quantify the amount of lithium present in different crystallographic sites. sumitomo-chem.co.jpsdu.dk

While specific neutron diffraction studies solely focused on the Li-Bi binary system are not extensively detailed in the provided search results, the principles and methodologies are well-established from research on other battery materials. For example, studies on Ni-rich cathode materials have successfully used operando neutron diffraction to follow the evolution of the unit cell and the occupancy of lithium sites during cycling. frontiersin.org Similarly, investigations into graphite anodes have utilized this technique to observe the staging phenomena of lithium intercalation. researchgate.net These examples underscore the potential and applicability of neutron diffraction for elucidating the fundamental structural chemistry of Li-Bi compounds.

Other Advanced Techniques for Material Property Probing

Beyond bulk structural analysis with neutron diffraction, a suite of other advanced characterization techniques is essential for a comprehensive understanding of the properties of lithium-bismuth compounds at various length scales.

Transmission Electron Microscopy (TEM) offers high-resolution imaging and analytical capabilities at the nanoscale. nih.gov TEM can be used to directly visualize the morphology, crystal structure, and defects in Li-Bi materials. High-resolution TEM (HR-TEM) can even resolve individual atomic columns, providing insights into the atomic arrangement within the Li-Bi alloys. researchgate.net In conjunction with techniques like selected area electron diffraction (SAED) and energy-dispersive X-ray spectroscopy (EDS), TEM can be used to identify the crystal structure and elemental composition of individual nanoparticles or grains within a Li-Bi electrode. In situ TEM allows for the real-time observation of morphological and structural changes during lithiation and delithiation, such as volume expansion and the formation of new phases. nih.gov For instance, studies on analogous Sn-Bi alloy anodes have utilized HR-TEM to observe the fine-grained microstructure that enhances structural stability during cycling. researchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei. fz-juelich.denih.govyoutube.com For Li-Bi compounds, ⁷Li and ²⁰⁹Bi NMR can provide valuable information. ⁷Li NMR is particularly useful for distinguishing between lithium in different chemical environments, such as in metallic lithium, various Li-Bi alloys, and components of the SEI. mdpi.com The chemical shift and line shape of the NMR signal are sensitive to the local structure and bonding. nih.gov Solid-state NMR can also provide insights into the dynamics of lithium ions, such as diffusion rates within the Li-Bi alloy, which is crucial for understanding the rate performance of the electrode. mdpi.com The technique is sensitive to both crystalline and amorphous phases, making it complementary to diffraction methods that primarily probe crystalline materials. youtube.com

These advanced characterization techniques, when used in a correlative approach, provide a detailed and multi-faceted understanding of the structure-property relationships in lithium-bismuth compounds, which is essential for the development of high-performance energy storage materials.

Future Research Trajectories and Emerging Paradigms

Exploration of Novel Lithium-Bismuth Stoichiometries and Polymorphs

The known Li-Bi phase diagram, which includes compounds like LiBi and Li₃Bi, may only represent a fraction of the possible stable and metastable phases. mdpi.comfrontiersin.org Future research will delve into the exploration of new stoichiometries and polymorphs, which could exhibit unique and potentially superior properties.

High-pressure synthesis and theoretical predictions are powerful tools in this discovery process. For instance, first-principles calculations have already identified several new stable Li-Bi compounds at high pressures, such as Fm-3m Li₃Bi, R-3m Li₄Bi, and P6/mmm Li₅Bi. aps.org These predictions open up avenues for experimental synthesis and characterization of their electronic and structural properties. The exploration of ternary systems, such as Li-Sb-Bi, also presents a rich field of study, with research showing the formation of cubic Li₃(SbₓBi₁₋ₓ) alloys. chemrxiv.orgchemrxiv.org

Key Research Directions:

High-Pressure Synthesis: Utilizing high-pressure and high-temperature techniques to access novel phases that are not stable under ambient conditions.

Computational Screening: Employing advanced computational methods, like ab initio random structure searching (AIRSS), to predict new stable and metastable Li-Bi compounds. acs.org

Ternary and Quaternary Systems: Expanding the compositional space to include other elements to create novel multi-component Li-Bi based alloys with tailored properties. chemrxiv.orgchemrxiv.org

Rational Design of Li-Bi Materials with Tailored Nanostructures

The performance of Li-Bi materials, particularly in applications like batteries, is intrinsically linked to their morphology and structure at the nanoscale. researchgate.net Future research will focus on the rational design of Li-Bi materials with precisely controlled nanostructures to enhance their electrochemical performance, stability, and rate capability.

Strategies will include the synthesis of various nanostructures such as nanoparticles, nanowires, and nanosheets. mit.edunih.gov A significant area of focus is the creation of yolk-shell structures, like Bi@C-N, which can accommodate the large volume changes that occur during the alloying/de-alloying processes with lithium, thereby improving cycling stability. acs.org The use of templates, such as the M13 virus, for the controlled assembly of nanostructures also presents a promising eco-friendly approach. mit.edu

Examples of Tailored Nanostructures:

Nanostructure TypeKey AdvantagesPotential Applications
Nanoparticles High surface area, shorter ion diffusion paths. researchgate.netHigh-capacity battery anodes. mdpi.com
Yolk-Shell Structures Accommodates volume expansion, enhances cycling stability. acs.orgLong-life lithium-ion batteries. acs.org
Nanocomposites (e.g., with graphene) Improved electrical conductivity, enhanced mechanical stability. researchgate.netHigh-rate performance electrodes. researchgate.net

Integration of Machine Learning and AI in Li-Bi Material Discovery

The traditional trial-and-error approach to materials discovery is time-consuming and expensive. sciopen.com The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and design of new Li-Bi materials. mdpi.comresearchgate.netscilit.com These powerful computational tools can analyze vast datasets to identify patterns and predict the properties of new materials, significantly accelerating the research and development cycle. mpie.de

AI can be employed to screen vast compositional spaces for promising new Li-Bi stoichiometries, predict their crystal structures, and estimate their electrochemical properties. sciopen.comresearchgate.net This data-driven approach will enable researchers to focus their experimental efforts on the most promising candidates, leading to a more efficient discovery process. mdpi.com

Applications of AI and Machine Learning:

Predictive Modeling: Developing models to predict the stability, electronic properties, and ion conductivity of new Li-Bi compounds. researchgate.net

High-Throughput Screening: Automating the analysis of large datasets from computational simulations and experiments to identify high-performance materials. mpie.de

Optimization of Synthesis Parameters: Using ML algorithms to optimize the synthesis conditions for achieving desired material properties.

Development of Multi-Functional Li-Bi Composites

Future advancements will likely involve the development of multi-functional Li-Bi composites that combine the desirable properties of Li-Bi alloys with other materials to create synergistic effects. sfa-oxford.comdiva-portal.org These composites can be designed to address specific challenges, such as improving electrical conductivity, enhancing mechanical integrity, and introducing new functionalities.

For example, incorporating carbon-based materials like graphene or carbon nanotubes into a Li-Bi matrix can significantly improve the electrical conductivity and buffer the volume changes during cycling in battery applications. researchgate.netresearchgate.net Another emerging area is the development of composites for applications beyond energy storage, such as in catalysis or as thermoelectric materials. sfa-oxford.com The development of lithium-bismuth-copper co-doped GDC composites for solid oxide electrolysis cells is one such example. rsc.org

Examples of Multi-Functional Composites:

Composite SystemAdded Functionality
Li-Bi/Carbon Nanotubes Enhanced electrical conductivity, improved mechanical stability. researchgate.net
Li-Bi/Graphene High surface area, superior rate capability. researchgate.net
Li-Bi/Polymer Flexibility, potential for use in flexible electronics.

Addressing Scalability and Advanced Manufacturing for Li-Bi Based Technologies

For any promising Li-Bi based technology to move from the laboratory to commercial application, the challenges of scalability and manufacturing must be addressed. volta.foundationadvancedsciencenews.com Future research will need to focus on developing cost-effective and scalable synthesis methods for producing high-quality Li-Bi materials in large quantities.

This includes exploring advanced manufacturing techniques like roll-to-roll processing and inkjet printing for the fabrication of electrodes and other components. rsc.org The environmental impact and sustainability of the manufacturing processes will also be a critical consideration. volta.foundation The development of low-temperature synthesis methods, for instance, could significantly reduce the energy consumption and cost of production. advancedsciencenews.com

Key Considerations for Scalability and Manufacturing:

Cost-Effective Synthesis: Developing synthesis routes that utilize abundant and low-cost precursors and minimize energy consumption. advancedsciencenews.com

Process Optimization: Optimizing reaction parameters to ensure consistent material quality and high yields.

Advanced Fabrication Techniques: Exploring and adapting techniques like additive manufacturing for the fabrication of complex device architectures. advancedsciencenews.com

Lifecycle Assessment: Evaluating the environmental footprint of the entire manufacturing process, from raw material extraction to end-of-life recycling.

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying lithium and bismuth in mineral ores or synthesized compounds?

  • Methodology : For lithium, flame atomic absorption/emission spectrophotometry (FAAS/FAES) is standardized (GB/T 17413.1-1998) for ore analysis, requiring acid digestion and calibration with certified reference materials. For bismuth, EDTA complexometric titration (GB/T 15926-1995) is widely used, necessitating pH adjustment to 1.5–2.0 and masking agents to exclude interfering ions like Fe³⁺ . Validation should include spike recovery tests and cross-verification with ICP-MS.

Q. How should researchers design experiments to synthesize lithium-bismuth intermetallic compounds?

  • Methodology : Use vacuum-sealed quartz tubes or argon-glovebox techniques to prevent oxidation. Stoichiometric ratios of Li and Bi should be heated to 600–800°C for homogenization, followed by slow cooling (1–5°C/min) to minimize phase segregation. Characterization via XRD and SEM-EDS is critical to confirm phase purity .

Q. What are the best practices for characterizing lithium-bismuth electrochemical interfaces in battery systems?

  • Methodology : Employ cyclic voltammetry (CV) at 0.1–1 mV/s scan rates to assess redox activity. Pair with electrochemical impedance spectroscopy (EIS) to measure charge-transfer resistance. Post-mortem analysis using XPS or TEM can identify SEI layer composition and degradation mechanisms .

Advanced Research Challenges

Q. How can contradictory data on lithium-ion diffusion coefficients in bismuth-based anodes be resolved?

  • Methodology : Discrepancies often arise from variations in electrode porosity, particle size, and testing protocols. Standardize electrode fabrication (e.g., 80:10:10 active material:carbon:binder ratios) and use galvanostatic intermittent titration technique (GITT) under identical temperature/humidity conditions. Cross-validate with ab initio molecular dynamics simulations to model ion transport pathways .

Q. What strategies mitigate phase segregation in lithium-bismuth alloys during high-temperature synthesis?

  • Methodology : Implement rapid quenching (e.g., melt-spinning) to lock metastable phases. Introduce trace dopants (e.g., 0.5 wt% Sb) to stabilize the alloy matrix. In situ neutron diffraction during heating/cooling cycles can reveal real-time phase evolution and guide thermal parameter optimization .

Q. How should researchers address conflicting reports on bismuth’s role in lithium-sulfur battery capacity fading?

  • Methodology : Contradictions may stem from polysulfide adsorption efficacy versus electronic conductivity trade-offs. Conduct controlled experiments comparing Bi₂S₃, Bi⁰, and BiOX composites. Use UV-Vis spectroscopy to quantify polysulfide concentration in electrolytes and correlate with capacity retention over 100+ cycles .

Data Analysis and Reproducibility

Q. What frameworks ensure robust statistical analysis in studies comparing lithium-bismuth composites to other anode materials?

  • Methodology : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. Use multivariate ANOVA to account for variables like cycling rate and electrode thickness. Publicly share raw datasets and processing scripts via repositories like Zenodo to enhance reproducibility .

Q. How can researchers validate the accuracy of computational models predicting Li-Bi alloy thermodynamics?

  • Methodology : Compare density functional theory (DFT) predictions with experimental phase diagrams from high-throughput synthesis. Use Bayesian regression to quantify uncertainty in formation enthalpy calculations. Collaborative interlaboratory studies (e.g., NIST-led initiatives) are recommended for benchmarking .

Tables for Methodological Reference

Table 1 : Standard Analytical Methods for Lithium and Bismuth

ElementMethodStandard CodeKey Parameters
LithiumFAAS/FAESGB/T 17413.1λ = 670.8 nm, air-C₂H₂ flame
BismuthEDTA TitrationGB/T 15926pH 1.5–2.0, xylenol orange indicator

Table 2 : Common Contradictions in Li-Bi Battery Studies

IssueProposed ResolutionTools/Techniques
Variable capacity fadeStandardize electrolyte composition (e.g., 1M LiTFSI in DOL/DME)UV-Vis, EIS
Ion diffusion conflictsControl electrode porosity (30–40%) via tape-castingGITT, BET surface area analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.